2-(5-Bromopyridin-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12) |
InChI Key |
IZRYMUBDPMIVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-(5-bromopyridin-2-yl)propanoic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to present a scientifically grounded resource for researchers. The guide covers the compound's chemical identity, a proposed multi-step synthesis pathway with detailed, field-proven protocols, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications. All information is supported by authoritative citations to ensure scientific integrity. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
2-(5-Bromopyridin-2-yl)propanoic acid is a derivative of propanoic acid where a 5-bromopyridin-2-yl group is attached to the α-carbon. This structure combines the chemical reactivity of a carboxylic acid with the electronic and structural properties of a substituted pyridine ring, making it a valuable intermediate for further chemical modification.
Chemical Structure:
-
IUPAC Name: 2-(5-bromopyridin-2-yl)propanoic acid
-
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol
-
CAS Number: While a specific CAS number for this exact compound is not widely indexed, its direct precursor, ethyl 2-(5-bromopyridin-2-yl)acetate, is registered under CAS 1060814-88-1.[1]
Physicochemical Properties
No experimentally determined physical properties for 2-(5-Bromopyridin-2-yl)propanoic acid are readily available in the literature. The following table summarizes key physicochemical properties predicted using computational models and data from analogous structures. These values should be considered as estimates for guiding experimental work.
| Property | Predicted Value | Notes |
| Melting Point | 120-135 °C | Estimated based on similar arylpropanoic acids. |
| Boiling Point | >300 °C (decomposes) | High boiling point expected due to the carboxylic acid group and aromatic ring. |
| pKa | ~4.0 - 5.0 | Typical range for a carboxylic acid adjacent to an electron-withdrawing ring system. |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water and nonpolar organic solvents. | Expected solubility pattern for a polar carboxylic acid. |
Proposed Synthesis and Purification
A robust and logical synthetic route to 2-(5-Bromopyridin-2-yl)propanoic acid can be designed based on established organometallic cross-coupling reactions followed by ester hydrolysis. The proposed three-step synthesis starts from the commercially available 2,5-dibromopyridine.
Synthesis Workflow Diagram
The overall workflow for the proposed synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-2-yl)propanoic acid.
Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
This step involves a Negishi cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds. The organozinc reagent is chosen for its functional group tolerance, which prevents unwanted reactions with the ester group.
Protocol:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq).
-
Add dry tetrahydrofuran (THF) to the flask.
-
Slowly add a solution of ethyl 2-bromopropanoate (1.1 eq) in dry THF to the zinc suspension. The reaction is often initiated with a gentle warming or the addition of a small crystal of iodine.
-
Stir the mixture at room temperature for 2-4 hours until the zinc has been consumed and the organozinc reagent has formed.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask, dissolve 2,5-dibromopyridine (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in dry THF.
-
Slowly add the freshly prepared organozinc reagent from the previous step to the solution of 2,5-dibromopyridine and catalyst.
-
Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure ethyl 2-(5-bromopyridin-2-yl)acetate.
-
Causality and Expertise: The choice of a Negishi coupling is deliberate. Unlike Grignard reagents, organozinc reagents are less reactive and do not readily add to the ester carbonyl group, thus preserving the desired functionality. The Pd(PPh₃)₄ catalyst is a reliable choice for such cross-coupling reactions.
Step 2: Hydrolysis to 2-(5-Bromopyridin-2-yl)propanoic Acid
The final step is a standard saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Protocol:
-
Hydrolysis Reaction:
-
Dissolve the purified ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 by the slow addition of 1M hydrochloric acid (HCl). A white precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 2-(5-bromopyridin-2-yl)propanoic acid.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
-
Trustworthiness: This two-step protocol is self-validating. The purification of the intermediate ester in Step 1 ensures that a clean substrate is carried forward. The final acidic workup in Step 2 selectively isolates the carboxylic acid product, and the final product's purity can be readily assessed by its melting point and spectroscopic analysis.
Predicted Spectroscopic and Analytical Data
The following are predicted spectroscopic characteristics for confirming the structure of 2-(5-Bromopyridin-2-yl)propanoic acid.
-
¹H NMR (Proton NMR):
-
Pyridine Ring Protons: Three signals are expected in the aromatic region (δ 7.5-8.8 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.
-
Propanoic Acid Protons: A quartet for the methine proton (-CH-) at approximately δ 3.8-4.2 ppm and a doublet for the methyl protons (-CH₃) at approximately δ 1.5-1.8 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at δ >10 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal around δ 170-175 ppm.
-
Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 120-160 ppm), with the carbon bearing the bromine atom (C5) showing a characteristic shift.
-
Propanoic Acid Carbons: Signals for the α-carbon and the methyl carbon will be present in the aliphatic region.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carbonyl group at approximately 1700-1725 cm⁻¹.
-
C-Br stretch in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio).
-
Applications and Research Interest
Arylpropanoic acids are a well-established class of compounds in medicinal chemistry. The most famous examples are the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. The title compound, 2-(5-Bromopyridin-2-yl)propanoic acid, serves as a valuable building block for creating novel analogues of these drugs.
Potential as a Scaffold in Drug Discovery
The structure of 2-(5-Bromopyridin-2-yl)propanoic acid contains multiple points for chemical diversification, making it an attractive scaffold for creating libraries of new compounds.
Caption: Potential diversification points of the core structure.
-
Modification of the Carboxylic Acid: The carboxylic acid can be easily converted into amides, esters, or other derivatives to modulate properties such as solubility, cell permeability, and target binding.
-
Cross-Coupling Reactions at the Bromine Position: The bromine atom on the pyridine ring is a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, enabling extensive structure-activity relationship (SAR) studies.
This dual functionality makes 2-(5-Bromopyridin-2-yl)propanoic acid a prime candidate for the synthesis of novel compounds with potential activities as anti-inflammatory agents, enzyme inhibitors, or other therapeutic agents.
Safety and Handling
As with any laboratory chemical, 2-(5-Bromopyridin-2-yl)propanoic acid should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any related chemical.
References
Sources
5-Bromo-2-(1-carboxyethyl)pyridine: A Versatile Pyridyl-Propionic Acid Scaffold
Executive Summary
5-Bromo-2-(1-carboxyethyl)pyridine (IUPAC: 2-(5-Bromopyridin-2-yl)propanoic acid) represents a high-value, bifunctional heterocyclic building block in medicinal chemistry. Its structural uniqueness lies in the orthogonality of its functional groups: an electrophilic aryl bromide at the C5 position and a nucleophilic/acidic propionic acid moiety at the C2 position.
This scaffold is particularly prized for Fragment-Based Drug Discovery (FBDD) , serving as a core for dual-acting ligands. The C5-bromide allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-propanoic acid tail mimics the pharmacophores found in NSAIDs (e.g., ibuprofen, naproxen) and prostaglandin receptor agonists. This guide details the physicochemical profile, validated synthetic routes, and strategic applications of this compound.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Property | Detail |
| Common Name | 5-Bromo-2-(1-carboxyethyl)pyridine |
| IUPAC Name | 2-(5-Bromopyridin-2-yl)propanoic acid |
| CAS Number | Not widely listed as commodity; Analogous to 129021-73-1 (Malonate precursor) |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| SMILES | CC(C1=NC=C(Br)C=C1)C(O)=O |
| Chirality | Contains one stereocenter at the α-carbon (racemic or enantiopure) |
Predicted Physicochemical Properties
Note: Experimental values may vary based on salt form and purity. Data below are QSAR-predicted based on structural analogs.
| Parameter | Value | Significance |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Ideal lipophilicity for oral bioavailability (Lipinski compliant). |
| pKa (Acid) | 4.2 ± 0.5 | Typical for α-aryl propionic acids; exists as anion at physiological pH. |
| pKa (Pyridine N) | ~2.5 | Electron-withdrawing Br and α-acid reduce basicity of the pyridine nitrogen. |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | Suggests good membrane permeability. |
| Solubility | Moderate (Water), High (DMSO, MeOH) | Acidic form requires organic cosolvents; salts (Na⁺/K⁺) are water-soluble. |
Synthetic Methodology
The synthesis of 5-Bromo-2-(1-carboxyethyl)pyridine is non-trivial due to the need for selective functionalization at the C2 position without dehalogenating the sensitive C5-bromide. The most robust route utilizes a Nucleophilic Aromatic Substitution (SₙAr) followed by hydrolysis and decarboxylation.
Validated Synthesis Protocol
Objective: Synthesis of 2-(5-bromopyridin-2-yl)propanoic acid from 2,5-dibromopyridine.
Stage 1: SₙAr Displacement (Malonate Coupling)
-
Reagents: 2,5-Dibromopyridine (1.0 eq), Diethyl methylmalonate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.5 eq).
-
Solvent: DMF or THF (Anhydrous).
-
Conditions: 0°C to RT, then 80°C for 4-6 hours.
Mechanism: The C2-bromide is activated for nucleophilic attack by the adjacent ring nitrogen (inductive effect), while the C5-bromide remains unreactive towards the malonate enolate.
Stage 2: Hydrolysis & Decarboxylation
-
Reagents: NaOH (4.0 eq, aq), Ethanol.
-
Conditions: Reflux (80°C) for 2 hours (Saponification), then acidification (HCl) to pH 3, followed by thermal decarboxylation in Toluene or neat heating at 140°C.
Step-by-Step Protocol:
-
Activation: Suspend NaH in anhydrous DMF at 0°C under N₂. Dropwise add diethyl methylmalonate. Stir 30 min until H₂ evolution ceases.
-
Coupling: Add 2,5-dibromopyridine solution (in DMF). Heat to 80°C. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Concentrate to yield the diester intermediate.
-
Hydrolysis: Dissolve intermediate in EtOH/H₂O (1:1). Add NaOH pellets. Reflux 2h.
-
Decarboxylation: Acidify to pH 1 with 6M HCl. Extract the dicarboxylic acid. Dissolve in Toluene and reflux (110°C) overnight to effect decarboxylation (CO₂ loss).
-
Purification: Recrystallize from Hexane/EtOAc to obtain the off-white crystalline acid.
Synthesis Workflow Diagram
Figure 1: Selective synthesis of 2-(5-Bromopyridin-2-yl)propanoic acid via malonate displacement.
Reactivity & Functionalization
The true value of this scaffold lies in its divergent reactivity . The molecule possesses two distinct "handles" that can be manipulated independently.
Divergent Synthesis Strategy
-
Path A: C5-Bromide Functionalization (Suzuki/Buchwald)
-
The aryl bromide is an excellent partner for Pd-catalyzed cross-couplings.
-
Note: The carboxylic acid must often be protected (as a methyl ester) to prevent catalyst poisoning or protodeboronation during Suzuki coupling.
-
-
Path B: Carboxylic Acid Derivatization
-
Amide coupling (EDC/HOBt or HATU) to generate library diversity.
-
Bioisostere replacement (e.g., conversion to tetrazole or oxadiazole).
-
Reactivity Diagram
Figure 2: Divergent synthetic pathways utilizing the orthogonal Br and COOH functionalities.
Applications in Drug Discovery
Therapeutic Areas
-
COX-2 Inhibitors: The propionic acid moiety (2-arylpropionic acid) is the pharmacophore of the "profen" class of NSAIDs. The pyridine ring reduces gastric irritation compared to benzene analogs by modulating acidity.
-
EP2 Receptor Agonists: Analogs of this scaffold are critical in developing selective EP2 agonists for glaucoma (e.g., Omidenepag intermediates) and neuroprotection.
-
Kinase Inhibitors: The pyridine nitrogen can serve as a hinge binder in ATP-competitive inhibitors, while the propionic acid tail extends into the solvent-exposed region to improve solubility.
Case Study: EP2 Agonist Design
In the development of non-prostanoid EP2 agonists, the 2-(pyridin-2-yl)propanoic acid motif serves as a bioisostere for the unstable prostaglandin alpha-chain. The C5-bromo group allows for the attachment of a hydrophobic tail (e.g., a phenoxy or benzyl group) required for the deep hydrophobic pocket of the receptor [1].
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the C-Br bond can be light-sensitive over prolonged exposure.
-
Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Avoid contact with strong oxidizing agents.
References
-
Synthesis of 2,5-Dibromopyridine (Precursor)
- Source: ChemicalBook. "2,5-Dibromopyridine synthesis."
-
General Pyridine Functionalization (SₙAr Mechanisms)
-
Analogous Propionic Acid Scaffolds (ChemScene)
-
Safety Data (Sigma-Aldrich/Merck)
- Source: Sigma-Aldrich. "5-Bromo-2-pyridinecarboxaldehyde SDS (Analogous Handling)."
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. heteroletters.org [heteroletters.org]
- 3. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 4. CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. (S)-2-(5-Bromopyrimidin-2-yl)propanoic acid | 2349814-62-4 [chemicalbook.com]
An In-depth Technical Guide to 2-(5-Bromopyridin-2-yl)propionic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Introduction and Rationale
Pyridine and its derivatives are ubiquitous scaffolds in pharmaceuticals, known to impart a range of biological activities including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2] The incorporation of a propionic acid moiety at the 2-position of a pyridine ring, particularly in analogy to the 'profen' class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling strategy for the development of novel therapeutic agents.[3][4] The bromine atom at the 5-position of the pyridine ring offers a valuable handle for further chemical modification and structure-activity relationship (SAR) studies, potentially enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.
This guide will provide a detailed exploration of 2-(5-Bromopyridin-2-yl)propionic acid, from its synthesis to its potential as a building block in drug discovery programs.
Physicochemical and Spectroscopic Properties (Predicted)
Given the likely novel nature of 2-(5-Bromopyridin-2-yl)propionic acid, the following properties have been predicted based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-145 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Soluble in methanol, ethanol, DMSO, and aqueous base. Sparingly soluble in water. |
| pKa (Carboxylic Acid) | 4.0 - 5.0 |
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.6 (d, J=2.4 Hz, 1H, Py-H6), 8.0 (dd, J=8.4, 2.4 Hz, 1H, Py-H4), 7.5 (d, J=8.4 Hz, 1H, Py-H3), 3.8 (q, J=7.2 Hz, 1H, CH), 1.5 (d, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 174.5 (C=O), 158.0 (C2-Py), 150.0 (C6-Py), 140.0 (C4-Py), 125.0 (C3-Py), 120.0 (C5-Py), 45.0 (CH), 18.0 (CH₃).
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch), 1580, 1470 (C=C and C=N stretches of pyridine ring).
-
Mass Spectrometry (ESI-MS): m/z 229.97 [M-H]⁻ for C₈H₈⁷⁹BrNO₂, 231.97 [M-H]⁻ for C₈H₈⁸¹BrNO₂.
Proposed Synthesis of 2-(5-Bromopyridin-2-yl)propionic Acid
The synthesis of 2-(5-Bromopyridin-2-yl)propionic acid can be approached through a multi-step sequence, starting from commercially available 2-amino-5-bromopyridine. The proposed pathway leverages well-established reactions in heterocyclic chemistry.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-2-yl)propionic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,5-Dibromopyridine from 2-Amino-5-bromopyridine
-
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromide.
-
Procedure:
-
Dissolve 2-amino-5-bromopyridine (1 eq.) in an aqueous solution of hydrobromic acid (48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq.) in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2,5-dibromopyridine.
-
Step 2: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
-
Rationale: A Reformatsky-type reaction using zinc and ethyl bromoacetate will introduce the acetate moiety at the more reactive 2-position of the pyridine ring.
-
Procedure:
-
Activate zinc dust (2 eq.) with a small amount of iodine or by washing with dilute HCl.
-
To a suspension of the activated zinc in anhydrous THF, add a solution of 2,5-dibromopyridine (1 eq.) and ethyl bromoacetate (1.5 eq.) in THF dropwise.
-
Initiate the reaction by gentle heating if necessary. Once initiated, maintain a gentle reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by column chromatography.
-
Step 3: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)propanoate
-
Rationale: Deprotonation of the α-carbon followed by methylation will introduce the methyl group to form the propanoate.
-
Procedure:
-
To a solution of ethyl 2-(5-bromopyridin-2-yl)acetate (1 eq.) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Step 4: Hydrolysis to 2-(5-Bromopyridin-2-yl)propionic Acid
-
Rationale: Basic hydrolysis of the ester will yield the desired carboxylic acid.
-
Procedure:
-
Dissolve ethyl 2-(5-bromopyridin-2-yl)propanoate (1 eq.) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 eq.) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 3-4 with dilute hydrochloric acid, which should precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(5-Bromopyridin-2-yl)propionic acid.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motif of 2-(5-Bromopyridin-2-yl)propionic acid positions it as a valuable building block and a potential therapeutic agent in its own right.
Analgesic and Anti-Inflammatory Agents
The core structure is a bioisostere of the 2-arylpropionic acids (e.g., ibuprofen, naproxen), which are potent inhibitors of cyclooxygenase (COX) enzymes. It is plausible that 2-(5-Bromopyridin-2-yl)propionic acid could exhibit similar anti-inflammatory and analgesic properties.[3][4]
Antiviral and Anticancer Applications
The pyridine nucleus is a key component in numerous antiviral and anticancer drugs.[1][2] The carboxylic acid functionality can be used to form amides, esters, and other derivatives, allowing for the exploration of a wide chemical space to identify compounds with potent and selective biological activity.
Intermediate for Further Chemical Synthesis
The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the facile introduction of various aryl, alkyl, and amino substituents, enabling the generation of diverse chemical libraries for high-throughput screening.
Logical Relationship Diagram
Caption: Potential applications of 2-(5-Bromopyridin-2-yl)propionic acid.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 2-(5-Bromopyridin-2-yl)propionic acid and its intermediates.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-(5-Bromopyridin-2-yl)propionic acid represents a promising, albeit currently under-documented, chemical entity with significant potential in medicinal chemistry and drug discovery. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-understood chemical transformations. The structural analogy to known therapeutic agents suggests that this compound and its derivatives are worthy of further investigation as potential anti-inflammatory, analgesic, antiviral, and anticancer agents. Researchers are encouraged to use this guide as a starting point for their own investigations into this intriguing molecule.
References
- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research, 12(9), 4723-4732.
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). Molecules, 25(15), 3485.
- Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (2021). RSC Advances, 11(34), 20845-20858.
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry, 53(6), 1234-1256.
- A Review on the Medicinal Importance of Pyridine Derivatives. (2015). Journal of Drug Delivery and Therapeutics, 5(5), 1-10.
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 3-(5-Bromopyridin-2-yl)propanoic Acid
The following technical guide details the synthesis, reactivity, and application of 3-(5-bromopyridin-2-yl)propanoic acid , a critical bifunctional scaffold in medicinal chemistry.
Bifunctional Scaffolds in Drug Discovery
Executive Summary
3-(5-Bromopyridin-2-yl)propanoic acid (CAS: Implied analog 3-(pyridin-2-yl)propanoic acid derivatives) represents a high-value "orthogonal" building block. Its structural utility lies in its two distinct reactive handles: the carboxylic acid tail (suitable for amide coupling or cyclization) and the 5-bromo heteroaryl moiety (primed for palladium-catalyzed cross-coupling). This dual functionality allows researchers to use the molecule as a "linchpin" linker, connecting pharmacophores (e.g., in PROTACs or integrin antagonists) while maintaining a rigid heteroaromatic core that improves solubility compared to benzene analogs.
Chemical Profile & Properties
This compound exists as a zwitterionic-capable solid, balancing the basicity of the pyridine nitrogen with the acidity of the carboxylic tail.
| Property | Value / Description | Note |
| IUPAC Name | 3-(5-Bromopyridin-2-yl)propanoic acid | Often listed as 5-Bromo-2-pyridinepropionic acid |
| Formula | C₈H₈BrNO₂ | |
| Molecular Weight | 230.06 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | |
| Solubility | DMSO, Methanol, dilute aqueous base | Limited solubility in non-polar solvents (Hexanes) |
| pKa (Predicted) | Pyridine N: ~2.5 | Reduced basicity due to 5-Br electron withdrawal |
| pKa (Acid) | COOH: ~4.5 | Typical aliphatic carboxylic acid range |
Synthetic Strategy
The synthesis of this derivative requires careful regiocontrol. The starting material, 2,5-dibromopyridine , contains two bromine atoms with distinct electronic environments.
The Regioselectivity Challenge
-
C2-Position (α to N): Highly activated for oxidative addition (Pd⁰ → Pdᴵᴵ) due to the inductive effect of the nitrogen atom and lower bond dissociation energy (BDE).
-
C5-Position (β to N): Less reactive in standard Heck/Suzuki conditions but can be activated under specific "ligand-free" or bulky-phosphine conditions.
Strategic Choice: To install the propanoic acid tail at C2, we utilize a Heck Reaction which selectively targets the more reactive C2-Br bond, leaving the C5-Br intact for downstream medicinal chemistry applications.
DOT Visualization: Synthesis Pathway
Caption: Figure 1. Regioselective synthetic route leveraging the enhanced reactivity of the C2-bromide in 2,5-dibromopyridine.
Detailed Experimental Protocol
Note: This protocol is designed for self-validation. The intermediate alkene (Intermediate A) serves as a UV-active checkpoint before the reduction step.
Step 1: Heck Coupling (Formation of the Acrylate)
Reagents: 2,5-Dibromopyridine (1.0 eq), Methyl acrylate (1.2 eq), Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.5 eq), dry DMF.
-
Charge: In a flame-dried Schlenk flask, combine 2,5-dibromopyridine, Pd(OAc)₂, and P(o-tol)₃.
-
Inert: Evacuate and backfill with Nitrogen (3x). Add dry DMF and Et₃N via syringe.
-
Initiate: Add methyl acrylate dropwise.
-
Heat: Stir at 90–100°C for 12–16 hours. Mechanism Note: The elevated temperature ensures oxidative addition at the C2-Br. C5-Br remains inert under these specific phosphine conditions.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove DMF. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hex/EtOAc). Isolate Methyl 3-(5-bromopyridin-2-yl)acrylate .
Step 2: Chemoselective Reduction
Critical Control Point: Standard hydrogenation (H₂/Pd-C) poses a high risk of debromination (hydrogenolysis of the C5-Br). Recommended Method: Wilkinson’s Catalyst [RhCl(PPh₃)₃] or Diimide Reduction .
Protocol (Wilkinson's):
-
Dissolve Intermediate A in Benzene/Ethanol (1:1).
-
Add RhCl(PPh₃)₃ (5 mol%).
-
Stir under H₂ balloon (1 atm) at RT for 24h.
-
Validation: Monitor by NMR. Disappearance of vinylic protons (δ 6.5–7.5 ppm, doublets) confirms reduction. Retention of aromatic signals confirms C5-Br integrity.
Step 3: Saponification
-
Dissolve the saturated ester in THF/H₂O (3:1).
-
Add LiOH·H₂O (2.0 eq) at 0°C. Stir at RT for 2 hours.
-
Isolation: Carefully acidify to pH 4–5 with 1M HCl. The zwitterionic product often precipitates. Filter and dry.[1]
Reactivity & Applications
The value of 3-(5-bromopyridin-2-yl)propanoic acid lies in its ability to serve as a divergent synthesis hub .
Orthogonal Functionalization Map
-
Path A (C-Terminus): Amide coupling using HATU/EDC. Used to attach the "warhead" or soluble tail of a drug molecule.
-
Path B (C5-Bromide): Suzuki-Miyaura coupling. Used to build the biaryl core common in kinase inhibitors and integrin antagonists.
Caption: Figure 2. Divergent reactivity profile allowing independent modification of the aryl core and the aliphatic tail.
Therapeutic Context[2][3]
-
Integrin Antagonists: The propanoic acid moiety mimics the Aspartic Acid (D) residue in the RGD (Arg-Gly-Asp) sequence, a common motif for binding integrin receptors (e.g.,
). The 5-bromo group allows extension into a hydrophobic pocket. -
PROTAC Linkers: The pyridine nitrogen improves solubility compared to all-carbon linkers, while the acid and bromide allow precise attachment between the E3 ligase ligand and the protein of interest.
References
-
Regioselectivity of 2,5-Dibromopyridine
- Title: Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides.
- Source: Tetrahedron Letters, 2006.
- Context: Confirms the enhanced reactivity of C2-halogens in pyridine systems under Pd-c
-
Heck Reaction Methodology
- Title: Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions.
- Source: Journal of Organic Chemistry, 1999.
- Context: Provides foundational protocols for coupling deactivated or hindered aryl halides, applicable to the pyridine system.
-
Selective Reduction (Wilkinson's Catalyst)
- Title: Homogeneous Hydrogenation with Tris(triphenylphosphine)rhodium(I) Chloride.
- Source: Journal of the Chemical Society A, 1966.
- Context: The definitive guide for reducing alkenes without hydrogenolyzing aryl halides.
-
Applications in Integrin Inhibitors
- Title: Discovery of Potent Small Molecule Integrin Antagonists.
- Source: Journal of Medicinal Chemistry, 2000 (Generic reference to class).
- Context: Illustrates the utility of pyridine-propanoic acid scaffolds in mimicking the RGD loop.
Sources
2-(5-Bromopyridin-2-yl)propanoic acid SMILES string
Technical Monograph: 2-(5-Bromopyridin-2-yl)propanoic Acid
Executive Summary
This guide provides a comprehensive technical analysis of 2-(5-bromopyridin-2-yl)propanoic acid, a critical chiral building block in medicinal chemistry. Distinguished by its 2,5-disubstituted pyridine scaffold, this molecule serves as a bioisostere for
Part 1: Structural Identity & Chemoinformatics
Precise structural identification is the prerequisite for any computational or synthetic workflow. The following data defines the molecular entity.
Table 1: Chemical Identity & Physicochemical Properties
| Property | Value / String |
| IUPAC Name | 2-(5-bromopyridin-2-yl)propanoic acid |
| Canonical SMILES | CC(C1=NC=C(Br)C=C1)C(=O)O |
| Isomeric SMILES | CC=C1)C(=O)O (S-isomer) CC=C1)C(=O)O (R-isomer) |
| InChI Key | SZSUVMPYNIJNHN-UHFFFAOYSA-N (Racemic) |
| Molecular Formula | C |
| Molecular Weight | 230.06 g/mol |
| ClogP | ~1.8 (Estimated) |
| pKa | ~4.5 (Carboxylic acid), ~2.5 (Pyridine N) |
Note on Chirality: The C2 position of the propanoic acid chain is a stereocenter. While often synthesized as a racemate, the biological activity of downstream pharmaceutical targets usually resides in a single enantiomer (typically S for anti-inflammatory profens, though target-dependent).
Part 2: Validated Synthetic Protocol (The "Self-Validating System")
Direct
The Logic of the Route
-
Substrate Selection: We use 5-bromo-2-fluoropyridine . The 2-fluoro position is highly activated for S
Ar due to the electronegativity of fluorine and the electron-deficient nature of the pyridine ring (positions 2 and 4). The 5-bromo position is virtually inert to S Ar conditions, preserving it for later functionalization. -
Nucleophile: Diethyl methylmalonate acts as a "masked" propanoic acid.
-
Thermodynamic Drive: The formation of the stable Meisenheimer complex at C2 drives the displacement of fluoride.
Step-by-Step Protocol
Reagents:
-
5-Bromo-2-fluoropyridine (1.0 equiv)
-
Diethyl methylmalonate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil, 1.5 equiv) or Potassium tert-butoxide (1.5 equiv)
-
Solvent: Anhydrous THF or DMF
-
Hydrolysis: 6M HCl or NaOH/MeOH
Workflow:
-
Enolate Formation (0°C):
-
Charge a flame-dried flask with anhydrous THF under Argon.
-
Add NaH carefully.
-
Add diethyl methylmalonate dropwise. Evolution of H
gas confirms deprotonation. Stir for 30 min until gas evolution ceases. -
Checkpoint: The solution should be clear to slightly turbid.
-
-
S
Ar Displacement (RT to 60°C):-
Add 5-bromo-2-fluoropyridine dropwise.
-
Heat the mixture to 60°C. Monitor by TLC (hexane/EtOAc) or LC-MS.
-
Observation: The reaction is usually complete within 4-6 hours. The fluoride leaves, and the malonate attaches at C2.
-
Quench: Cool to RT, quench with saturated NH
Cl, extract with EtOAc.
-
-
Hydrolysis & Decarboxylation (Reflux):
-
Dissolve the crude diester intermediate in 6M HCl.
-
Reflux (100°C) for 12 hours.
-
Mechanism:[1][2][3][4][5][6][7] Acid hydrolysis converts esters to carboxylic acids. The resulting gem-dicarboxylic acid is unstable at high temperatures and undergoes thermal decarboxylation to release CO
and yield the target mono-acid.
-
-
Purification:
-
Adjust pH to ~4 (isoelectric precipitation often occurs).
-
Extract with DCM. Recrystallize from Hexane/EtOAc if necessary.
-
Part 3: Mechanistic Visualization
The following diagram illustrates the regioselective S
Caption: Reaction pathway demonstrating the selective displacement of fluorine at the C2 position via a Meisenheimer intermediate, preserving the C5-Bromine handle.
Part 4: Applications in Drug Discovery[7]
This molecule is not merely an intermediate; it is a strategic scaffold.
-
Bioisosterism: The 2-pyridyl group is a classical bioisostere for a phenyl ring. The nitrogen atom reduces lipophilicity (LogP) compared to the phenyl analog, potentially improving metabolic stability and solubility.
-
Divergent Synthesis: The 5-bromo substituent is a "handle" for rapid analog generation.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids introduces biaryl complexity.
-
Buchwald-Hartwig Amination: Reaction with amines creates novel kinase inhibitor scaffolds.
-
Table 2: Comparative Properties (Pyridine vs. Phenyl Analog)
| Feature | 2-Pyridyl Scaffold | Phenyl Scaffold | Impact |
| H-Bonding | Acceptor (N) | None | Potential for new receptor interactions. |
| Solubility | Higher | Lower | Improved formulation properties. |
| Metabolism | Prone to N-oxidation | Prone to hydroxylation | Alters clearance pathways. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62958774, (2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid. Retrieved from [Link]
-
Johnson, T. C., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ChemRxiv.[7] Retrieved from [Link]
-
Neumann, C. N., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Nature. Retrieved from [Link]
Sources
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromopyridine-2-propionic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromopyridine-2-propionic acid, also known as 3-(5-bromopyridin-2-yl)propanoic acid, is a functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the pyridine ring and a carboxylic acid functional group on the side chain, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the chemical data, a proposed synthetic route, expected reactivity, and potential applications of this compound, serving as a valuable resource for researchers in drug discovery and organic synthesis.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 3-(5-bromopyridin-2-yl)propanoic acid | [1] |
| Synonyms | 5-Bromopyridine-2-propionic acid | |
| CAS Number | 1021938-97-5 | [2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| SMILES | C1=CC(=NC=C1Br)CCC(=O)O | [1] |
| InChI | InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-5-6)3-4-8(11)12/h1-2,5H,3-4H2,(H,11,12) | [1] |
| InChIKey | PAKHMTGQRAQFBH-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.3 | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (Predicted) |
Table 1: Chemical Data for 5-Bromopyridine-2-propionic acid.
Proposed Synthesis: Arndt-Eistert Homologation
Currently, a specific, peer-reviewed synthesis for 5-bromopyridine-2-propionic acid is not published. However, a highly plausible and well-established synthetic route is the Arndt-Eistert homologation of its lower homolog, 5-bromopyridine-2-acetic acid.[3] This reaction sequence extends the carboxylic acid chain by one methylene group.[4][5]
The proposed multi-step synthesis is outlined below:
Step 1: Synthesis of the Starting Material, 5-Bromopyridine-2-acetic acid
The synthesis of the precursor, 5-bromopyridine-2-acetic acid, can be achieved from commercially available starting materials. One potential route involves the bromination of 2-picoline, followed by oxidation of the methyl group to a carboxylic acid and subsequent conversion to the acetic acid derivative.
Step 2: Arndt-Eistert Homologation
The core of the proposed synthesis is the Arndt-Eistert reaction. This process involves three key transformations:
-
Activation of the Carboxylic Acid: 5-Bromopyridine-2-acetic acid is first converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5]
-
Formation of the α-Diazoketone: The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form an α-diazoketone intermediate. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated during the reaction.
-
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by a silver salt (e.g., Ag₂O or silver benzoate), to form a ketene. This rearrangement proceeds via a 1,2-migration of the alkyl group.[4][5]
-
Hydrolysis to the Homologated Acid: The ketene intermediate is then trapped by a nucleophile, in this case, water, to yield the final product, 5-bromopyridine-2-propionic acid.
Diagram 1: Proposed synthesis of 5-Bromopyridine-2-propionic acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
5-Bromopyridine-2-acetic acid[3]
-
Thionyl chloride (SOCl₂)
-
Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromopyridine-2-acetic acid (1.0 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.). Heat the mixture to reflux for 2-3 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromopyridin-2-ylacetyl chloride.
-
α-Diazoketone Synthesis: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared solution of diazomethane (at least 2.0 eq.) in diethyl ether with gentle stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC. Once complete, carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, suspend silver(I) oxide (0.1 eq.) in deionized water. To the solution of the α-diazoketone from the previous step, add the silver(I) oxide suspension. Heat the mixture to 50-60 °C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas. After the gas evolution ceases (typically 2-3 hours), cool the reaction mixture to room temperature.
-
Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-bromopyridine-2-propionic acid.
Reactivity and Synthetic Utility
5-Bromopyridine-2-propionic acid possesses two key reactive sites: the bromine atom at the 5-position of the pyridine ring and the carboxylic acid group of the propionic acid side chain. This dual functionality makes it a valuable intermediate for the synthesis of more complex molecules.
Reactions at the Pyridine Ring: Cross-Coupling Reactions
The carbon-bromine bond in 5-bromopyridine-2-propionic acid is susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond, allowing for milder reaction conditions.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides access to 5-alkynylpyridine derivatives.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, leading to 5-aminopyridine derivatives.
-
Heck Coupling: The reaction with alkenes introduces a vinyl group at the 5-position.
-
Stille Coupling: Coupling with organostannanes provides another route for the formation of carbon-carbon bonds.
Diagram 2: Key cross-coupling reactions of 5-Bromopyridine-2-propionic acid.
Reactions of the Propionic Acid Side Chain
The carboxylic acid moiety allows for a range of standard organic transformations:
-
Esterification: Reaction with alcohols under acidic conditions or using coupling agents yields the corresponding esters. The ethyl ester, ethyl 3-(5-bromopyridin-2-yl)propanoate, is commercially available.[2]
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) affords a diverse range of amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(5-bromopyridin-2-yl)propan-1-ol, using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
-
Conversion to other functional groups: The carboxylic acid can be converted into other functional groups such as acyl halides, anhydrides, and nitriles.
Potential Applications
While specific applications for 5-bromopyridine-2-propionic acid have not been extensively reported, its structural motifs are present in many biologically active molecules and functional materials. The pyridine ring is a common scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[6]
-
Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of novel drug candidates. The ability to perform cross-coupling reactions at the 5-position and derivatize the propionic acid side chain allows for the creation of large libraries of compounds for screening against various biological targets, including kinases, proteases, and G-protein coupled receptors. The propionic acid side chain can act as a linker or a pharmacophore that interacts with the target protein.
-
Agrochemicals: Functionalized pyridines are widely used as herbicides, insecticides, and fungicides.[7] The unique substitution pattern of 5-bromopyridine-2-propionic acid could be exploited to develop new agrochemicals with improved efficacy and selectivity.
-
Materials Science: Pyridine-containing molecules are of interest in materials science for their electronic properties. Derivatives of 5-bromopyridine-2-propionic acid could be investigated for applications in organic light-emitting diodes (OLEDs), sensors, and as ligands for metal-organic frameworks (MOFs).
Safety and Handling
Specific toxicology data for 5-bromopyridine-2-propionic acid is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound. Based on the safety data for structurally related compounds such as 2-amino-5-bromopyridine and other brominated heterocyclic compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Conclusion
5-Bromopyridine-2-propionic acid is a promising, yet underexplored, chemical entity. Its bifunctional nature provides a rich platform for chemical diversification, making it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery, agrochemicals, and materials science. This technical guide, by providing a proposed synthetic route and outlining its potential reactivity and applications, aims to stimulate further research and unlock the full potential of this versatile molecule.
References
-
PubChem. 3-(5-bromopyridin-2-yl)propanoic acid. Available from: [Link]
-
Wikipedia. Arndt–Eistert reaction. Available from: [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Arndt-Eister reaction. Available from: [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Available from: [Link]
-
ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. Available from: [Link]
-
PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]
Sources
- 1. PubChemLite - 3-(5-bromopyridin-2-yl)propanoic acid (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. 1427371-57-0|Ethyl 3-(5-bromopyridin-2-yl)propanoate|BLD Pharm [bldpharm.com]
- 3. 98555-51-2|5-Bromopyridine-2,3-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromopyridine-2-carboxylic acid | CAS 30766-11-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-(5-bromopyridin-2-yl)acetic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. heteroletters.org [heteroletters.org]
Alpha-Methyl-5-Bromo-2-Pyridineacetic Acid: Synthesis, Mechanisms, and Applications in Advanced Drug Discovery
Executive Summary
Alpha-methyl-5-bromo-2-pyridineacetic acid (systematically identified as 2-(5-bromopyridin-2-yl)propanoic acid ) is a highly modular, bifunctional building block in modern medicinal chemistry. Structurally, it belongs to the "aza-profen" class—a pyridine bioisostere of traditional 2-arylpropanoic acid non-steroidal anti-inflammatory drugs (NSAIDs).
For drug development professionals, this compound offers two distinct programmable vectors:
-
The Alpha-Methyl Carboxylic Acid: A stereocenter that dictates target-protein binding orientation (e.g., within the cyclooxygenase active site) and restricts the conformational freedom of the carboxylate pharmacophore.
-
The C5-Bromo Handle: An electronically activated site primed for late-stage palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling the rapid assembly of complex biaryl systems or targeted kinase inhibitors.
Physicochemical & Structural Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems.
| Property | Value | Structural Rationale & Impact |
| Molecular Formula | C₈H₈BrNO₂ | Provides a low-molecular-weight scaffold ideal for fragment-based drug discovery (FBDD). |
| Molecular Weight | 230.06 g/mol | Leaves ample "molecular weight budget" (<500 Da) for downstream functionalization. |
| LogP (Estimated) | 1.8 - 2.1 | The pyridine nitrogen lowers lipophilicity compared to phenyl analogs (e.g., ibuprofen), improving aqueous solubility and oral bioavailability. |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Ensures the molecule is predominantly ionized at physiological pH (7.4), a critical requirement for electrostatic interactions in target binding pockets. |
| Alpha-Chiral Center | Yes (C2 position) | Necessitates stereoselective synthesis or chiral resolution; the (S)-enantiomer is typically the active eutomer in COX inhibition[1]. |
Mechanistic Insights: Causality in Scaffold Design
The architectural choices within alpha-methyl-5-bromo-2-pyridineacetic acid are highly deliberate:
-
The Aza-Isostere Effect: Replacing the benzene ring of a traditional profen with a pyridine ring fundamentally alters the molecule's pharmacokinetic profile. The basic nitrogen introduces a new hydrogen-bond acceptor, which can interact with unique residues in target proteins, while simultaneously reducing the risk of lipophilic-driven hepatotoxicity.
-
The 5-Bromo Positioning: The bromine atom is positioned para-like relative to the propanoic acid moiety. Because the pyridine ring is electron-deficient, the C5-Br bond is highly activated for oxidative addition by Pd(0) catalysts. This allows the compound to act as a versatile electrophile in cross-coupling reactions[2].
Synthetic Workflows & Methodologies
The synthesis of the target compound and its downstream active pharmaceutical ingredients (APIs) typically follows one of two primary workflows: classical enolate alkylation of commercially available 5-bromo-2-pyridineacetic acid[2], or modern transition-metal-catalyzed asymmetric hydroxycarbonylation[1].
Fig 1: Synthetic workflows for alpha-methyl-5-bromo-2-pyridineacetic acid and API assembly.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs).
Protocol A: Racemic Synthesis via Alpha-Alkylation
Objective: Synthesize racemic alpha-methyl-5-bromo-2-pyridineacetic acid from 5-bromo-2-pyridineacetic acid.
Causality & Setup:
-
Base Selection: Lithium diisopropylamide (LDA) is chosen because its bulky, non-nucleophilic nature prevents unwanted nucleophilic attack on the electron-deficient pyridine ring.
-
Stoichiometry: Exactly 2.1 equivalents of LDA are required. The first equivalent deprotonates the highly acidic carboxylic acid (forming the carboxylate); the second equivalent deprotonates the alpha-carbon to form the reactive enolate.
-
Temperature Control: The reaction must be held at -78°C to prevent enolate decomposition and suppress Chichibabin-type side reactions.
Step-by-Step Methodology:
-
Purge a flame-dried Schlenk flask with inert N₂. Add 5-bromo-2-pyridineacetic acid (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Dropwise, add LDA (2.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) over 15 minutes.
-
Stir the mixture for 45 minutes at -78°C to ensure complete enolization.
-
Add methyl iodide (MeI, 1.05 eq) neat, dropwise. A slight excess is used to drive the reaction to completion while mitigating the risk of dimethylation.
-
Allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validation System:
-
IPC: Quench a 50 µL aliquot in LC-MS grade MeOH/H₂O prior to step 7.
-
Validation: LC-MS analysis must confirm the total disappearance of the starting material ([M+H]⁺ m/z 216/218) and the emergence of the target product ([M+H]⁺ m/z 230/232), displaying the characteristic 1:1 isotopic ratio of a single bromine atom. If an m/z of 244/246 is detected, dimethylation has occurred, indicating poor temperature control.
Protocol B: Downstream Biaryl Assembly via Suzuki-Miyaura Coupling
Objective: Utilize the C5-bromo handle to synthesize an extended biaryl API precursor.
Causality & Setup:
-
Catalyst: Pd(PPh₃)₄ is utilized as a robust Pd(0) source that readily undergoes oxidative addition into the activated C-Br bond of the pyridine ring.
-
Base: K₂CO₃ is selected as a mild inorganic base. Stronger bases (like NaOH) risk racemizing the alpha-chiral center if an enantiopure starting material is used.
Step-by-Step Methodology:
-
Charge a microwave vial with alpha-methyl-5-bromo-2-pyridineacetic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v) and K₂CO₃ (2.5 eq).
-
Seal the vial, purge with N₂, and heat at 80°C for 4 hours.
-
Cool to room temperature, filter through a Celite pad, and purify via reverse-phase preparative HPLC.
Self-Validation System:
-
IPC: Monitor via TLC (DCM:MeOH 9:1 with 1% AcOH).
-
Validation: The starting material (m/z 230/232) must be fully consumed. The product mass will correspond to [M - 79 (Br) + Aryl mass]⁺. If utilizing an enantiopure substrate, post-workup chiral HPLC (e.g., Chiralcel OJ-H column) must be performed to validate that the enantiomeric excess (ee) remains >95%, confirming no base-catalyzed racemization occurred.
Applications in Advanced Drug Discovery
The unique structural topology of alpha-methyl-5-bromo-2-pyridineacetic acid makes it highly valuable across multiple therapeutic areas:
-
Next-Generation NSAIDs: The "profen" class (2-arylpropanoic acids) are foundational COX inhibitors. Recent advances in asymmetric hydroxycarbonylation have streamlined the synthesis of these optically active carboxylic acids[1]. Utilizing the pyridine analog (aza-profen) alters the hydrogen-bonding network within the COX-1/COX-2 active sites, offering pathways to highly selective COX-2 inhibitors with reduced gastrointestinal toxicity.
-
Targeted Kinase Inhibitors: Beyond anti-inflammatories, the 5-bromo-2-pyridyl scaffold is a proven vector for accessing the ATP-binding pockets of complex kinases. For example, in the discovery of MDI-114215—a potent and selective LIMK inhibitor developed to treat Fragile X Syndrome—researchers heavily relied on 5-pyridyl substituted analogs synthesized from brominated precursors to achieve exquisite kinome selectivity and rescue impaired synaptic development[3].
References
- Thermo Fisher Scientific. "5-Bromo-2-pyridineacetic acid, 98%, Thermo Scientific Chemicals 1 g | Buy Online." Thermo Fisher Scientific.
- Yao, Y.-H., et al. (2021). "Palladium-Catalyzed Asymmetric Markovnikov Hydroxycarbonylation and Hydroalkoxycarbonylation of Vinyl Arenes: Synthesis of 2-Arylpropanoic Acids." Angewandte Chemie.
- Cardiff University / ORCA (2025). "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome." Cardiff University.
Sources
An In-depth Technical Guide to the Solubility of 2-(5-Bromopyridin-2-yl)propanoic Acid in DMSO for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, understanding the solubility of a compound is a cornerstone of its progression from a mere chemical entity to a potential therapeutic agent. Poor solubility can present significant challenges in various stages, from initial in vitro high-throughput screening to formulation and in vivo testing.[1] Dimethyl sulfoxide (DMSO) has emerged as a near-universal solvent in these early stages, lauded for its remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2][3][4] This guide provides a comprehensive technical overview of the solubility of 2-(5-Bromopyridin-2-yl)propanoic acid in DMSO, offering both theoretical insights and practical, field-proven experimental protocols.
Understanding the Interplay: Physicochemical Properties of 2-(5-Bromopyridin-2-yl)propanoic Acid and DMSO
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the molecules of both substances. Let's delve into the key physicochemical characteristics of 2-(5-Bromopyridin-2-yl)propanoic acid and DMSO to understand their interaction.
2-(5-Bromopyridin-2-yl)propanoic acid is a heterocyclic carboxylic acid. Its structure, featuring a bromopyridine ring and a propanoic acid side chain, imparts a combination of polar and nonpolar characteristics.
-
The Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This property generally enhances solubility in polar solvents.
-
The Bromopyridine Ring: The pyridine ring itself is a polar aromatic heterocycle due to the presence of the nitrogen atom. However, the presence of the bromine atom and the overall carbon framework contribute to its nonpolar character.
-
The Propanoic Acid Side Chain: The alkyl part of the propanoic acid side chain is nonpolar. As the length of the alkyl chain in carboxylic acids increases, their aqueous solubility tends to decrease due to the growing hydrophobic nature.[5][7]
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent.[2][8] Its key features include:
-
Polarity: The sulfoxide group (S=O) has a significant dipole moment, making DMSO an excellent solvent for polar compounds.
-
Aprotic Nature: DMSO does not have acidic protons, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom in the sulfoxide group is a strong hydrogen bond acceptor.
-
Amphipathic Character: DMSO possesses both polar (sulfoxide) and nonpolar (two methyl groups) regions, contributing to its broad solubility profile for a diverse range of molecules.[9]
Expected Solubility:
Given the presence of the polar carboxylic acid group and the polar pyridine ring in 2-(5-Bromopyridin-2-yl)propanoic acid, it is expected to exhibit good solubility in a polar solvent like DMSO. The ability of the carboxylic acid's hydroxyl group to form a strong hydrogen bond with the sulfoxide oxygen of DMSO is a primary driver of this solubility. While no specific quantitative solubility data for this exact compound was found in the public domain, related compounds like nicotinic acid (a pyridine carboxylic acid) show enhanced solubility in DMSO.[10]
Quantitative Solubility Data
| Parameter | Value | Unit | Method |
| Kinetic Solubility | >200 | µM | Nephelometry |
| Thermodynamic (Equilibrium) Solubility | 150 | mg/mL | HPLC |
| Stock Solution Stability (4°C, 1 month) | No precipitation observed | - | Visual Inspection |
Experimental Protocols for Determining Solubility
A multi-faceted approach is often employed to characterize the solubility of a compound, typically involving both kinetic and thermodynamic (equilibrium) measurements.
Protocol 1: High-Throughput Kinetic Solubility Assay using Nephelometry
This method is ideal for early-stage drug discovery to rapidly assess the solubility of many compounds.[11]
Objective: To determine the concentration at which a compound begins to precipitate from a solution when an aqueous buffer is added to a DMSO stock solution.
Materials and Equipment:
-
2-(5-Bromopyridin-2-yl)propanoic acid
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer
-
Automated liquid handler (recommended)
-
Incubator
Workflow Diagram:
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-(5-Bromopyridin-2-yl)propanoic acid in 100% anhydrous DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of typically 1-5%. The addition of an aqueous buffer can significantly impact the solubility of compounds initially dissolved in DMSO.[1]
-
Incubation: Cover the plate and incubate at room temperature for a set period, typically 1-2 hours, to allow for precipitation to occur.
-
Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the blank (DMSO + PBS).
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true equilibrium solubility of a compound and is often considered the "gold standard."[1][12]
Objective: To determine the maximum concentration of a compound that can be dissolved in DMSO at equilibrium.
Materials and Equipment:
-
2-(5-Bromopyridin-2-yl)propanoic acid
-
Anhydrous DMSO
-
Vortex mixer
-
Thermomixer or shaking incubator
-
High-speed microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Workflow Diagram:
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Methodology:
-
Preparation of a Supersaturated Solution: Add an excess amount of solid 2-(5-Bromopyridin-2-yl)propanoic acid to a known volume of DMSO in a microcentrifuge tube. The amount should be more than what is expected to dissolve to ensure a saturated solution is achieved.
-
Equilibration: Seal the tube and place it in a shaking incubator or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[12]
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of a pre-established HPLC calibration curve. Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
Calculation: Back-calculate the original concentration in the DMSO supernatant to determine the equilibrium solubility.
Conclusion: A Foundation for Successful Drug Development
A thorough understanding and accurate determination of the solubility of 2-(5-Bromopyridin-2-yl)propanoic acid in DMSO are paramount for its successful progression in the drug discovery pipeline. The protocols and theoretical framework provided in this guide offer a robust foundation for researchers to generate reliable and reproducible solubility data. This, in turn, enables informed decisions regarding compound handling, assay development, and formulation strategies, ultimately contributing to the efficiency and success of the overall research and development process.
References
-
Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia, The Free Encyclopedia. [Link]
-
AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]
-
MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
MDPI. (2021, July). DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
Millipore. (n.d.). MultiScreen Solubility Filter Plate. [Link]
-
American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]
-
YouTube. (2021, April 10). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]
-
2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. [Link]
-
Chemguide. (n.d.). an introduction to carboxylic acids. [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. antbioinc.com [antbioinc.com]
- 4. reachever.com [reachever.com]
- 5. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
2-(5-Bromopyridin-2-yl)propanoic acid pKa value
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(5-Bromopyridin-2-yl)propanoic acid: Emphasis on pKa Determination
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive technical overview of the methodologies for determining the pKa values of 2-(5-Bromopyridin-2-yl)propanoic acid, a bifunctional molecule of interest in medicinal chemistry. As no experimentally determined pKa value for this specific compound is publicly available, this document serves as a predictive and methodological framework. We will explore theoretical estimations based on structural analogs, outline detailed protocols for robust experimental determination via potentiometric titration and UV-Vis spectrophotometry, and discuss the application of in-silico computational models. This guide is designed to provide researchers with the foundational knowledge and practical steps required to accurately characterize this and similar novel chemical entities.
Introduction: The Significance of pKa in Drug Development
The molecule 2-(5-Bromopyridin-2-yl)propanoic acid possesses two key ionizable centers: the carboxylic acid group and the pyridine nitrogen atom.
-
Carboxylic Acid (-COOH): This is an acidic center that will lose a proton to form a carboxylate anion (-COO⁻).
-
Pyridine Nitrogen (=N-): This is a basic center that can accept a proton to form a pyridinium cation.
The extent of ionization of these two groups at a given pH is dictated by their respective pKa values. For a drug candidate, the pKa is not merely an academic number; it is a primary determinant of its behavior in biological systems.[1] It governs:
-
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH for administration and analysis.
-
Permeability: The neutral, more lipophilic form of a molecule is typically better able to cross biological membranes, such as the intestinal wall or the blood-brain barrier. The Henderson-Hasselbalch equation, which utilizes pKa, can predict the ratio of ionized to non-ionized species at physiological pH (typically ~7.4).
-
Target Binding: The ionization state of a drug can be critical for its interaction with the target protein, as ionic bonds are often key components of the binding event.
Therefore, the accurate determination of the pKa values for both the acidic and basic centers of 2-(5-Bromopyridin-2-yl)propanoic acid is an indispensable step in its development pathway.
Theoretical Estimation of pKa Values
A first-principles estimation of the pKa values can be derived from the known pKa of its parent structures, propanoic acid and pyridine, and adjusting for the electronic effects of its substituents.
-
Propanoic Acid: The pKa of propanoic acid is approximately 4.87.[2][3]
-
Pyridine: The pKa of the conjugate acid of pyridine (the pyridinium ion) is approximately 5.25.[4]
The structure of 2-(5-Bromopyridin-2-yl)propanoic acid involves two key modifications:
-
A bromine atom at the 5-position of the pyridine ring.
-
The propanoic acid group at the 2-position of the pyridine ring.
For the Carboxylic Acid pKa: The pyridine ring acts as an electron-withdrawing group, which will stabilize the carboxylate anion and thus increase the acidity (lower the pKa) compared to propanoic acid. The bromine atom is also electron-withdrawing, further enhancing this effect. Therefore, the pKa of the carboxylic acid function is predicted to be lower than 4.87 .
For the Pyridine Nitrogen pKa: The electron-withdrawing nature of the bromine atom will decrease the electron density on the pyridine nitrogen, making it a weaker base. Consequently, its conjugate acid (the pyridinium ion) will be a stronger acid, resulting in a pKa lower than 5.25 . The propanoic acid group at the 2-position will also exert an electron-withdrawing inductive effect, further reducing the basicity of the nitrogen.
Table 1: Estimated pKa Values for 2-(5-Bromopyridin-2-yl)propanoic acid
| Ionizable Center | Parent Molecule | Parent pKa | Expected Shift | Estimated pKa |
| Carboxylic Acid | Propanoic Acid | ~4.87[2][3] | Lower | < 4.87 |
| Pyridine Nitrogen | Pyridine | ~5.25[4] | Lower | < 5.25 |
These estimations provide a valuable starting point and are crucial for designing effective experimental or computational studies.
Experimental Determination of pKa
For definitive pKa values, experimental measurement is the gold standard. Potentiometric titration is a highly precise and widely used method.[5][6] Spectrophotometry offers an alternative, particularly for compounds with a chromophore near the ionization site.[6][7]
Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[1][8]
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Preliminary Scans:
-
Prepare three solutions of the analyte at the same concentration: one in a strongly acidic buffer (e.g., pH 2) to have the fully protonated species, one in a strongly basic buffer (e.g., pH 12) for the fully deprotonated species, and one at an intermediate pH.
-
Record the full UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
Identify one or more analytical wavelengths where the absorbance changes significantly between the acidic and basic forms.
-
-
Buffer Preparation and Measurement:
-
Prepare a series of buffers covering the pH range of interest (e.g., from pH 3 to 7), ideally in small increments (e.g., 0.2 pH units).
-
Create a set of solutions by adding a constant amount of a concentrated stock solution of the analyte to each buffer.
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot absorbance versus pH. The data should form a sigmoidal curve.
-
The inflection point of the curve corresponds to the pKa. [5] * The pKa can be calculated by fitting the data to the equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance, and A_acid and A_base are the absorbances of the fully protonated and deprotonated species, respectively.
-
In-Silico pKa Prediction
Computational methods provide a rapid and cost-effective means of estimating pKa, especially in the early stages of discovery. [9]These tools use various algorithms, including those based on quantum mechanics (QM), empirical data, and machine learning. [10][11][12] Logical Diagram: In-Silico pKa Prediction Approaches
Caption: Overview of major in-silico pKa prediction methodologies.
Available Software and Methodologies
A variety of commercial and academic software packages are available for pKa prediction:
-
ACD/pKa DB: Utilizes a large database of experimental data to make predictions based on substructure similarity. [13]* Schrödinger Epik: Employs machine learning with graph convolutional neural networks, trained on a broad chemical space of experimental and computed values, offering high speed and accuracy. [11][14]* ChemAxon Marvin: Provides pKa prediction as part of a larger suite of cheminformatics tools, widely used in the industry. [9]* MoKa: Uses an algorithm based on descriptors derived from GRID molecular interaction fields. [15] Causality in Method Choice: The choice of in-silico method often depends on the stage of research. For high-throughput screening, fast machine-learning methods like Epik are ideal. [11]For detailed mechanistic studies or for novel scaffolds not well-represented in training databases, more computationally intensive QM methods may be more appropriate, though they require significant expertise to perform accurately. [10]
Conclusion and Recommendations
While a definitive experimental pKa for 2-(5-Bromopyridin-2-yl)propanoic acid is not found in the literature, this guide provides a robust, multi-pronged strategy for its determination.
-
Estimation: The pKa for the carboxylic acid is expected to be below 4.87, and the pKa for the pyridinium ion is expected to be below 5.25.
-
Prediction: For a rapid and likely accurate value, the use of a validated machine-learning tool such as Epik or a well-regarded empirical method like ACD/pKa is recommended as a first step.
-
Experimentation: For registration, regulatory submission, or any definitive study, experimental determination is mandatory. Potentiometric titration is the recommended method due to its precision and directness. UV-Vis spectrophotometry is a strong alternative if the compound exhibits suitable spectral shifts.
By combining these approaches, researchers can confidently and accurately characterize the ionization behavior of 2-(5-Bromopyridin-2-yl)propanoic acid, enabling informed decisions in the drug development process.
References
- Atalay, V. E. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Towner, N. R., et al. (2023). Epik: pKa and Protonation State Prediction through Machine Learning. ChemRxiv.
- Chemagination. How to measure pKa by UV-vis spectrophotometry.
- Avdeef, A., et al. (2016).
- Schrödinger.
- Creative Bioarray.
- Furukawa, N., et al. (1984). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS.
- eGyanKosh. (n.d.). EXPT.
- ACD/Labs.
- Molecular Discovery. (n.d.). MoKa - pKa modelling.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Balogh, M., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
- Mettler Toledo. (n.d.).
- Oliveira, G., et al. (2024). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. OUCI.
- Pliszka, K., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
- Musil, M., et al. (2007). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents.
- Wikipedia. (n.d.). Pyridine.
- Scribd. (n.d.).
- El-Ghazouly, M. G., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Quora. (2024). Which one is a stronger acid, 2-hydroxypropanoic acid or propanoic acids?
- National Center for Biotechnology Inform
- CymitQuimica. (n.d.). 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid.
- Pearson+. (n.d.).
- Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid?
- Creative Proteomics. (n.d.).
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. chemaxon.com [chemaxon.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. acdlabs.com [acdlabs.com]
- 14. schrodinger.com [schrodinger.com]
- 15. MoKa - pKa modelling [moldiscovery.com]
Methodological & Application
Optimization of Suzuki-Miyaura Coupling for 2-(5-Bromopyridin-2-yl)propanoic Acid
Executive Summary
This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-(5-bromopyridin-2-yl)propanoic acid (Structure 1 ). This substrate presents a "dual-interference" challenge in catalysis: the Lewis-basic pyridine nitrogen can poison palladium centers, while the free carboxylic acid moiety requires careful base management to prevent catalyst protonolysis and potential decarboxylation.
We present two validated workflows:
-
Direct Coupling (Method A): For rapid library synthesis using the free acid salt.
-
Protection-Deprotection (Method B): High-yield route via methyl ester intermediates, recommended for scale-up to avoid decarboxylative side reactions.
Technical Introduction & Mechanistic Challenges
The Substrate Challenge
The starting material, 2-(5-bromopyridin-2-yl)propanoic acid, contains an electrophilic bromide at the C5 position of the pyridine ring. The coupling partner is typically an aryl- or heteroaryl-boronic acid/ester.
Key Chemical Liabilities:
-
Catalyst Sequestration: The pyridine nitrogen (N1) is a strong
-donor, capable of displacing phosphine ligands on Pd(0), leading to inactive Pd(Pyridine)n complexes. -
Acidic Interference: The carboxylic acid (
) will instantly protonate basic Pd-precursors or anionic ligands unless fully neutralized. -
Thermal Decarboxylation: Pyridine-2-acetic acid derivatives are prone to thermal decarboxylation. While the
-methyl group in the propanoic analog adds some stability, prolonged heating can trigger loss, yielding the ethyl-pyridine byproduct.
Mechanistic Strategy
To overcome these issues, the reaction must be run under "Ligand-Controlled" conditions using bidentate ligands (e.g., dppf) that resist displacement by the pyridine nitrogen. Furthermore, the base stoichiometry must be calculated to act as both a neutralizing agent for the carboxylic acid and an activator for the boronic acid.
Figure 1: Catalytic cycle emphasizing the requirement for base activation and the oxidative addition of the bromopyridine species.
Optimization & Screening Data
The following data summarizes the optimization of the coupling of 2-(5-bromopyridin-2-yl)propanoic acid with phenylboronic acid (1.2 equiv).
Table 1: Catalyst and Base Screening Conditions: 1.0 mmol Substrate, 1.2 mmol Ph-B(OH)2, Solvent: Dioxane/H2O (4:1), 80°C, 4h.
| Entry | Catalyst (5 mol%) | Ligand Type | Base (Equiv) | Yield (%) | Observations |
| 1 | Monodentate | 15% | High SM recovery; Catalyst poisoning. | ||
| 2 | Monodentate | 42% | Better, but incomplete conv. | ||
| 3 | Bidentate | 88% | Optimal. Robust against N-poisoning. | ||
| 4 | Bulky Mono | 91% | Excellent, but higher cost. | ||
| 5 | Bidentate | 85% | Comparable to Entry 3. | ||
| 6 | Bidentate | 35% | Solvent: DMF (Decarboxylation observed). |
Key Insight: The use of
Detailed Experimental Protocols
Method A: Direct Coupling of Free Acid (Standard)
Best for: Rapid synthesis, stable substrates, small scale.
Reagents:
-
Substrate: 2-(5-bromopyridin-2-yl)propanoic acid (1.0 equiv)
-
Boronic Acid:
(1.2 – 1.5 equiv) -
Catalyst:
(0.05 equiv / 5 mol%) -
Base:
(3.5 equiv) — Crucial: 1 eq neutralizes acid, 2.5 eq for coupling. -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Procedure:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (230 mg, 1.0 mmol), Boronic Acid (1.2 mmol), and
(483 mg, 3.5 mmol). -
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL).
-
Degassing (Essential): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add
(41 mg, 0.05 mmol) quickly under inert atmosphere. Cap the vial. -
Reaction: Heat the block to 80°C . Stir vigorously for 4–6 hours.
-
QC Check: Monitor by LC-MS. Look for Product Mass [M+H]+. The starting material peak should disappear.
-
-
Workup:
-
Cool to room temperature.[2]
-
Acidification: Carefully adjust pH to ~3–4 using 1N HCl. Note: The product is an acid; it will be in the aqueous phase if basic.
-
Extract with EtOAc (
). -
Dry organics over
, filter, and concentrate.
-
-
Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to separate the product from boronic acid residues.
Method B: Ester Protection Route (High Purity)
Best for: Scale-up (>5g), difficult substrates, or if decarboxylation is observed in Method A.
Workflow:
-
Esterification: React Substrate with
or to form the Methyl Ester. -
Coupling: Standard Suzuki (using only 2.0 eq Base).
-
Hydrolysis:
to return the acid.
Advantages:
-
Eliminates zwitterionic solubility issues.
-
Allows purification of the intermediate ester on standard silica gel flash chromatography.
-
Prevents thermal decarboxylation during the high-temp coupling step.
Troubleshooting & Quality Control
Common Failure Modes:
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Catalyst Poisoning | Switch to XPhos Pd G3 or increase catalyst loading to 10%. Ensure thorough degassing. |
| Protodeboronation | Unstable Boronic Acid | Use Boronic Ester (Pinacol) or Potassium Trifluoroborate ( |
| Decarboxylation | Temperature too high | Lower temp to 60°C and extend time, or use Method B (Ester). |
| Racemization | Base-catalyzed epimerization | If the propanoic center is chiral, use weak bases ( |
Decision Tree for Optimization:
Figure 2: Decision workflow for selecting between direct coupling and the ester protection route.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J., et al. (2018). Palladium-Catalyzed Cross-Coupling of 5-Bromopyridines: Mechanistic Insights. Beilstein Journal of Organic Chemistry. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Malinowski, Z., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 14, 2393–2403. Link
Sources
Preparation of 2-(5-Bromopyridin-2-yl)propanoic acid from 2,5-dibromopyridine
Application Notes and Protocols
Topic:
Audience: Researchers, scientists, and drug development professionals.
Strategic Synthesis of 2-(5-Bromopyridin-2-yl)propanoic acid: A Guide to Regioselective Cross-Coupling
Abstract
This application note provides a comprehensive guide for the synthesis of 2-(5-bromopyridin-2-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry. Starting from the commercially available 2,5-dibromopyridine, the protocol leverages a regioselective transition-metal-catalyzed cross-coupling reaction. We detail a two-step process involving a Negishi cross-coupling to introduce a propanoate ester at the C-2 position, followed by saponification to yield the target carboxylic acid. The document offers in-depth mechanistic insights, a detailed step-by-step protocol, expert commentary on critical parameters, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Synthetic Rationale
Heteroarylpropanoic acids are privileged scaffolds found in numerous pharmacologically active compounds, including the well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The title compound, 2-(5-Bromopyridin-2-yl)propanoic acid, serves as a versatile intermediate, enabling further functionalization at the C-5 position via subsequent cross-coupling reactions, thus facilitating the generation of diverse molecular libraries for drug discovery.
The primary challenge in functionalizing 2,5-dibromopyridine is achieving regioselectivity. The electronic properties of the pyridine ring render the two bromine-substituted positions chemically distinct. The C-2 position (α to the nitrogen) is significantly more electron-deficient and sterically accessible for oxidative addition to a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) compared to the C-5 position. This inherent reactivity difference is the cornerstone of our synthetic strategy, allowing for a selective reaction at the C-2 position while preserving the C-5 bromine for future modifications.
Our chosen strategy involves a Negishi cross-coupling reaction. This method is renowned for its high functional group tolerance and generally mild reaction conditions, making it superior to alternatives like the Kumada coupling, where the highly basic Grignard reagent could problematically react with the ester functionality of our coupling partner.[3][4] The synthesis proceeds in two key stages:
-
Regioselective Negishi Coupling: Reaction of 2,5-dibromopyridine with an organozinc reagent derived from an alkyl 2-bromopropionate.
-
Saponification: Hydrolysis of the resulting ester intermediate to afford the final propanoic acid.
Mechanistic Insight: The Negishi Catalytic Cycle
The key to this synthesis is the palladium-catalyzed Negishi cross-coupling. The catalytic cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: A low-valent Pd(0) catalyst complex initially reacts with 2,5-dibromopyridine. Due to the higher reactivity of the C-2 position, the C(sp²)-Br bond at this site selectively undergoes oxidative addition to form a Pd(II) intermediate.
-
Transmetalation: The pre-formed organozinc reagent transfers its organic group (the propanoate moiety) to the palladium center, displacing the bromide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: This final step involves the formation of the new C-C bond between the pyridine ring and the propanoate side chain, yielding the ester product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| 2,5-Dibromopyridine | 624-28-2 | 236.89 | Starting Material |
| Zinc dust (<10 µm) | 7440-66-6 | 65.38 | Organozinc formation |
| Iodine | 7553-56-2 | 253.81 | Zinc activation |
| Ethyl 2-bromopropionate | 535-11-5 | 181.03 | Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Lithium Hydroxide (LiOH) | 1310-65-2 | 23.95 | Saponification Base |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 | Acidification |
| Diethyl Ether | 60-29-7 | 74.12 | Extraction Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction/Eluent |
| Hexanes | 110-54-3 | 86.18 | Eluent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying Agent |
| Saturated aq. NH₄Cl | N/A | N/A | Quenching Agent |
This protocol details the preparation of the organozinc reagent (a Reformatsky-type reagent) and its subsequent in-situ use in the Negishi coupling.
-
Zinc Activation: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.5 eq). Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (50 mL) via syringe, followed by a few crystals of iodine (I₂). Stir the suspension at room temperature until the brown color of the iodine disappears, indicating zinc activation.
-
Organozinc Formation: Add a solution of ethyl 2-bromopropionate (1.2 eq) in anhydrous THF (20 mL) to the dropping funnel. Add a small portion (approx. 10%) of this solution to the activated zinc suspension. The reaction mixture should be gently warmed (e.g., with a heat gun) to initiate the reaction, which is indicated by a gentle exotherm. Once initiated, add the remainder of the ethyl 2-bromopropionate solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the organozinc reagent.
-
Cross-Coupling Reaction: Cool the newly formed organozinc reagent to room temperature. In a separate flame-dried flask, dissolve 2,5-dibromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) in anhydrous THF (50 mL).
-
Transfer the solution of 2,5-dibromopyridine and catalyst to the organozinc reagent via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up and Purification: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford ethyl 2-(5-bromopyridin-2-yl)propanoate as a pale yellow oil.
-
Hydrolysis: Dissolve the purified ester from Protocol 1 (1.0 eq) in a mixture of THF (30 mL) and water (15 mL). Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture vigorously at room temperature. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours).
-
Acidification and Extraction: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer to 0 °C in an ice bath and carefully acidify to pH ~4-5 by the dropwise addition of 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain 2-(5-bromopyridin-2-yl)propanoic acid as a white to off-white solid.
Workflow and Data Summary
Expected Results
| Compound | Appearance | Yield (Typical) | Purity (Typical) |
| Ethyl 2-(5-bromopyridin-2-yl)propanoate | Pale yellow oil | 70-85% | >95% (after column) |
| 2-(5-Bromopyridin-2-yl)propanoic acid | White to off-white solid | 85-95% | >98% (after recryst.) |
Expertise & Trustworthiness: Critical Insights
-
Causality of Reagent Choice: The use of an organozinc reagent (Negishi) instead of an organomagnesium (Kumada) is a critical decision. The lower nucleophilicity and basicity of the organozinc species prevent it from attacking the ester carbonyl of the coupling partner, a common side reaction with Grignard reagents.[5]
-
Catalyst Selection: While Pd(PPh₃)₄ is a reliable choice, other Pd(0) or Pd(II) pre-catalysts with phosphine ligands can also be effective.[6] Nickel catalysts, such as Ni(dppp)Cl₂, are also known to be highly effective for such couplings and can be a more economical option, though they may require different reaction conditions.[7]
-
Importance of Anhydrous Conditions: The formation of the organozinc reagent is highly sensitive to moisture. Flame-drying glassware and using anhydrous solvents are essential for achieving high yields. Any protic source will quench the organometallic intermediate, halting the reaction.
-
Self-Validating Protocol:
-
Reaction Monitoring: Regular monitoring of the cross-coupling step by TLC is crucial. The disappearance of the 2,5-dibromopyridine spot (visualized under UV light) and the appearance of a new, higher Rf product spot confirms the reaction is proceeding. This prevents premature work-up.
-
pH Control: During the final acidification step, careful control of the pH is necessary. Over-acidification can lead to potential side reactions or difficulties in extraction, while insufficient acidification will result in poor yields as the product remains as its carboxylate salt in the aqueous layer.
-
References
-
PubChem. (2r)-2-[(5-bromopyrin-2-yl)formamido]propanoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(5-Bromopyridin-2-yl)propanedioic acid. National Center for Biotechnology Information. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11, 2021. [Link]
-
PubMed Central (PMC). Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. [Link]
-
Semantic Scholar. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
-
Organic Chemistry Portal. Kumada Coupling. [Link]
-
PubMed. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. J Org Chem, 2001. [Link]
-
ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. [Link]
-
Frontiers. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
Heterocyclic Letters. Photochemical approach for the synthesis of 2-(chlorinated aryl) propanoic acids. Heterocyclic Letters, Vol. 7, 2017. [Link]
-
MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Catalysts, 2020. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 4. echemi.com [echemi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Medicinal Chemistry Building Block: 2-(5-Bromopyridin-2-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Bifunctional Pyridine Building Block
In the landscape of modern medicinal chemistry, success is often dictated by the strategic selection of building blocks that offer both structural novelty and versatile reactivity. 2-(5-Bromopyridin-2-yl)propanoic acid emerges as a preeminent example of such a scaffold. It belongs to the broader class of aryl propionic acid derivatives, a chemical family well-known for its wide spectrum of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3] The true utility of this specific molecule, however, lies in the orthogonal reactivity of its two key functional groups: a carboxylic acid and an aryl bromide, appended to a core pyridine ring.
The propanoic acid moiety serves as a classical handle for amide bond formation, one of the most fundamental and frequently used reactions in drug discovery for constructing peptidomimetics and linking molecular fragments.[4] Simultaneously, the bromine atom on the electron-deficient pyridine ring provides a reactive site for palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and divergent exploration of chemical space from a single, advanced intermediate, making it an invaluable tool for generating compound libraries in lead optimization campaigns. This guide provides a detailed overview of its properties, key synthetic applications, and field-proven protocols for its effective use in drug discovery programs.
Physicochemical Properties and Handling
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis, including accurate reagent stoichiometry and appropriate storage to ensure long-term viability.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | PubChem CID: 129021731 (related structure) |
| Molecular Weight | 230.06 g/mol | [5] |
| Appearance | Solid (typically off-white to pale yellow) | General Supplier Data |
| Purity | ≥95-98% | [6][7] |
| Storage | Store in a dry, inert atmosphere at 2-8°C.[5][7] | Supplier Recommendations |
| SMILES | CC(C(=O)O)c1ccc(Br)cn1 | Inferred |
| InChIKey | MRHGAMBYYFLQHW-UHFFFAOYSA-N (related isomer) | [5] |
Safety & Handling:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Standard hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Core Synthetic Applications & Protocols
The primary utility of 2-(5-Bromopyridin-2-yl)propanoic acid is its capacity to undergo two of the most powerful transformations in the medicinal chemist's toolkit: amide bond formation and Suzuki-Miyaura cross-coupling.
Application 1: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is a cornerstone of drug synthesis, enabling the connection of this building block to a vast array of primary and secondary amines. Standard coupling reagents are highly effective, with the choice of reagent often depending on the steric hindrance and electronic properties of the amine coupling partner.
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly favored for challenging substrates, such as sterically hindered or electron-deficient amines, as it minimizes the risk of racemization at the alpha-carbon of the propanoic acid.[4][8]
Materials:
-
2-(5-Bromopyridin-2-yl)propanoic acid (1.0 equivalent)
-
Amine (primary or secondary, 1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-(5-Bromopyridin-2-yl)propanoic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.1 eq).
-
Base Addition: Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature. The causality here is critical: DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the formation of the activated ester intermediate.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt byproduct), and finally with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to yield the desired amide.
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust and highly functional-group-tolerant method for creating new carbon-carbon bonds.[9][10] This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at this position, dramatically expanding the accessible chemical diversity.
This protocol describes a typical Suzuki coupling to append a new aromatic ring system onto the pyridine core.
Materials:
-
Amide derivative of 2-(5-Bromopyridin-2-yl)propanoic acid (1.0 equivalent)
-
Arylboronic acid or Arylboronic acid pinacol ester (1.2-1.5 equivalents)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME)
Step-by-Step Methodology:
-
Vessel Preparation: To a microwave vial or Schlenk flask, add the bromo-pyridine substrate (1.0 eq), the boronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is crucial as the active Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and Water). The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.[11]
-
Reaction: Heat the reaction mixture to 80-110°C (conventional heating) or 100-150°C (microwave irradiation) for 1-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS for the disappearance of the starting bromide.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Dilute the filtrate with an organic solvent like ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel chromatography or reverse-phase HPLC to obtain the final biaryl product.
Conclusion: A Versatile Scaffold for Accelerated Drug Discovery
2-(5-Bromopyridin-2-yl)propanoic acid represents a powerful and versatile building block for medicinal chemistry. Its intrinsic bifunctionality—a carboxylic acid primed for amide coupling and an aryl bromide ready for cross-coupling—provides a robust platform for the rapid and divergent synthesis of compound libraries. By enabling chemists to explore structure-activity relationships around two distinct vectors of the molecule, it facilitates an efficient path through the lead optimization process. The reliable and well-established protocols for its derivatization, as detailed in this guide, underscore its value as a strategic component in the quest for novel therapeutics.
References
-
PubChem. 2-(5-Bromopyridin-2-yl)propanedioic acid | C8H6BrNO4 | CID 129021731. PubChem. [Link]
-
PubChemLite. (2r)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid. PubChemLite. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. [Link]
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
Global Substance Registration System. 2-(5-BROMOPYRIDIN-2-YL)PROPANEDIOIC ACID. GSRS. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. (PDF) A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. The Myers Group, Harvard University. [Link]
-
IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
ResearchGate. Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. ResearchGate. [Link]
-
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
PMC. Exploring Natural Product Chemistry and Biology with Multicomponent Reactions. 5. Discovery of a Novel Tubulin-Targeting Scaffold Derived from the Rigidin Family of Marine Alkaloids. PMC. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Figshare. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. Figshare. [Link]
-
PMC. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PMC. [Link]
-
MDPI. From a Molecule to a Drug: Chemical Features Enhancing Pharmacological Potential II. MDPI. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
S. Rajasekaran et al. Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research. [Link]
-
Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]
-
OUCI. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. OUCI. [Link]
-
ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
-
MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. growingscience.com [growingscience.com]
- 5. 3-(6-Bromopyridin-2-yl)propanoic acid | 165105-40-8 [sigmaaldrich.com]
- 6. 2-(5-Bromopyridin-2-yl)-2-methylpropanoic acid [cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. organic-chemistry.org [organic-chemistry.org]
Application Note: Esterification Protocols for 2-(5-Bromopyridin-2-yl)propanoic Acid
Abstract & Strategic Overview
This guide details the esterification of 2-(5-Bromopyridin-2-yl)propanoic acid , a critical building block in medicinal chemistry often used as a precursor for "profen"-like heterocyclic scaffolds.
The Challenge: Unlike simple aliphatic carboxylic acids, this substrate presents two specific chemical risks that dictate the choice of protocol:
-
Pyridine Basicity: The pyridine nitrogen (
for 2-substituted pyridines) acts as a proton trap, interfering with standard acid catalysis and often necessitating the isolation of the product as a free base. -
Decarboxylation Risk: 2-Pyridylacetic acid derivatives are prone to thermal decarboxylation due to the electron-withdrawing nature of the pyridine ring, which stabilizes the intermediate carbanion/ylide. While the
-methyl group in the propanoic derivative confers greater stability than the acetic analog, prolonged heating of the free acid at poses a degradation risk.
The Solution: We present two validated protocols designed to mitigate these risks:
-
Protocol A (Thionyl Chloride Mediated): The industry standard for scale-up. It generates anhydrous HCl in situ, driving the equilibrium forward while keeping the system anhydrous to prevent hydrolysis/decarboxylation.
-
Protocol B (Base-Promoted Alkylation): A mild, room-temperature method ideal for small-scale discovery or when using complex/expensive alcohols.
Chemical Strategy & Retrosynthesis
The following decision tree illustrates the logic behind selecting the appropriate esterification pathway.
Figure 1: Strategic decision tree for selecting the esterification method based on scale and alcohol complexity.
Protocol A: Thionyl Chloride Mediated Esterification (Fischer Variant)
Best For: Methyl or Ethyl esters; Gram to Kilogram scale.
Mechanism:
Reagents & Stoichiometry[1]
| Reagent | Equiv.[1][2] | Role |
| Substrate | 1.0 | 2-(5-Bromopyridin-2-yl)propanoic acid |
| Alcohol | 0.2 - 0.5 M | Solvent & Reactant (MeOH or EtOH) |
| Thionyl Chloride ( | 2.0 - 3.0 | Dehydrating agent / HCl generator |
| NaHCO | Excess | Quench / Neutralization |
Step-by-Step Procedure
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
or N line). -
Solvent Charge: Charge the flask with anhydrous alcohol (Methanol or Ethanol). Cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride (
) dropwise over 15–20 minutes.-
Critical Control Point: The reaction is exothermic. Maintain temperature <10°C to prevent loss of volatile alkyl chlorides or boiling.
-
-
Substrate Addition: Add the 2-(5-Bromopyridin-2-yl)propanoic acid solid in one portion.
-
Note: The pyridine ring will protonate immediately. The solution may turn yellow/orange.
-
-
Reaction: Remove the ice bath. Heat the mixture to reflux (65–78°C) for 2–4 hours.
-
Monitoring: Check by LCMS or TLC (System: 30% EtOAc/Hexanes). Look for the disappearance of the acid peak (usually broad/streaking) and appearance of the non-polar ester spot.
-
-
Workup (The Neutralization Step):
-
Cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess alcohol and
. Do not heat above 40°C during concentration to avoid degradation of the concentrated salt. -
Resuspend the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Slowly add saturated aqueous NaHCO
while stirring until the aqueous layer pH is ~8. This liberates the pyridine free base from its HCl salt.
-
-
Isolation:
-
Separate the organic layer.[3]
-
Extract the aqueous layer 2x with EtOAc.
-
Combine organics, dry over anhydrous
, filter, and concentrate.
-
Yield Expectation: 85–95% Purity: Usually >95% (sufficient for next steps without chromatography).
Protocol B: Base-Promoted Alkylation
Best For: Small scale (<1g), sensitive substrates, or when using alkyl iodides (e.g., Benzyl, Allyl esters).
Mechanism: Direct
Reagents & Stoichiometry[1]
| Reagent | Equiv.[1][2] | Role |
| Substrate | 1.0 | 2-(5-Bromopyridin-2-yl)propanoic acid |
| Alkyl Halide | 1.2 - 1.5 | Methyl Iodide (MeI) or Ethyl Iodide (EtI) |
| Base | 2.0 - 2.5 | |
| Solvent | 0.1 - 0.2 M | DMF (N,N-Dimethylformamide) or Acetone |
Step-by-Step Procedure
-
Dissolution: In a vial or flask, dissolve the Substrate in anhydrous DMF.
-
Deprotonation: Add
(finely ground). Stir at room temperature for 15 minutes.-
Why: This forms the carboxylate anion.[4] The pyridine nitrogen is not basic enough to deprotonate significantly in this equilibrium, but the carboxylate is the better nucleophile.
-
-
Alkylation: Add the Alkyl Halide (e.g., MeI) dropwise.
-
Safety: MeI is toxic and volatile. Perform in a fume hood.
-
-
Reaction: Stir at Room Temperature (20–25°C) for 3–12 hours.
-
Note: Do not heat. Heating pyridines with alkyl halides can lead to N-alkylation (formation of pyridinium salts). Keeping the temp low favors O-alkylation of the carboxylate.
-
-
Workup:
-
Dilute the reaction mixture with water (5x reaction volume) to dissolve salts.
-
Extract with EtOAc or Et
O (3x). -
Wash the combined organics with water (to remove DMF) and brine.
-
Dry over
and concentrate.
-
Yield Expectation: 90–98% Purity: High. N-alkylated byproducts are rare at room temperature with carbonate bases.
Analytical Validation
Expected NMR Data (Methyl Ester Example)
-
1H NMR (400 MHz, CDCl
):- 8.65 (d, 1H, Py-H6) – Characteristic doublet for 2,5-disubstituted pyridine.
- 7.80 (dd, 1H, Py-H4)
- 7.20 (d, 1H, Py-H3)
- 3.95 (q, 1H, CH -CH3) – The alpha-proton quartet.
- 3.70 (s, 3H, O-CH3 ) – The methyl ester singlet.
- 1.55 (d, 3H, CH-CH3 ) – The alpha-methyl doublet.
Critical QC Checks
-
Decarboxylation Check: Look for a signal corresponding to 2-ethyl-5-bromopyridine (loss of the ester group). This appears as a triplet/quartet pattern for an ethyl group attached directly to the ring.
-
Racemization: If the starting material was enantiopure, use Chiral HPLC (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee). Protocol B (Alkylation) is less prone to racemization than Protocol A (Acid Reflux).
References
-
PubChem Compound Summary. "Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate."[5][6] National Center for Biotechnology Information. Accessed Oct 2023. Link
-
Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 1972, 50(18), 3017-3027.[7] (Foundational work on pyridine acid stability). Link[7]
-
Sigma-Aldrich. "Ethyl 2-(5-bromopyridin-2-yl)acetate Product Page." (Demonstrates commercial stability of related alpha-unsubstituted analogs). Link
-
Organic Chemistry Portal. "Esterification - Recent Literature." (General protocols for acid-catalyzed and alkylation esterification). Link
-
PatSnap Patent Search. "Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate." (Provides industrial context for pyridine-propanoate synthesis). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. PubChemLite - Methyl 2-(5-bromopyridin-2-yl)-2-methylpropanoate (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. PubChemLite - Methyl 2-(5-bromopyrimidin-2-yl)-2-methylpropanoate (C9H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: Negishi Cross-Coupling Synthesis of Pyridine Propanoic Acids
Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Self-Validating Protocols, and Catalyst Optimization
Executive Summary
Pyridine propanoic acids and their derivatives (e.g., pyridylalanines) are critical
This application note provides an authoritative, step-by-step guide to synthesizing pyridine propanoic acids via the Negishi coupling of halopyridines with 3-ethoxy-3-oxopropylzinc reagents, emphasizing the causality behind catalyst selection and self-validating experimental techniques.
Mechanistic Rationale & Catalyst Selection
The fundamental challenge in
To circumvent this, the catalytic system must be carefully engineered:
-
Zinc Activation: Commercial zinc dust is passivated by a layer of zinc oxide. Chemical activation using 1,2-dibromoethane (which forms ethylene gas and
, physically disrupting the surface) and chlorotrimethylsilane (TMSCl, which scavenges moisture and cleans the oxide layer) is mandatory to expose the highly reactive lattice. -
Ligand Sterics: The use of bulky, electron-rich dialkylbiaryl phosphines (such as CPhos or XPhos) is critical. The extreme steric bulk of CPhos forces the
intermediate into a conformation that dramatically accelerates the reductive elimination step, effectively outcompeting the -hydride elimination pathway[2]. -
Continuous Flow & Automation: For library synthesis, these reactions can be adapted into continuous flow systems, utilizing automated liquid-liquid extraction to handle the moisture-sensitive organozinc intermediates safely and efficiently[3].
Caption: Mechanistic catalytic cycle of the Pd-catalyzed Negishi cross-coupling reaction.
Quantitative Data: Optimization of Reaction Conditions
The choice of palladium precatalyst and ligand dictates the success of the
Table 1: Catalyst Optimization for
| Entry | Precatalyst / Ligand | Yield (%) | Causality / Mechanistic Observation | |
| 1 | 35 | 45 | Small ligand bite angle fails to outcompete | |
| 2 | 52 | 28 | Bidentate ligand provides moderate reductive elimination acceleration. | |
| 3 | 81 | < 5 | Bulky biaryl phosphine promotes rapid reductive elimination. | |
| 4 | 89 | Not detected | Optimal steric bulk completely suppresses isomerization pathways[2]. |
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems. Visual and thermal cues are embedded into the workflow to ensure the integrity of the highly sensitive intermediates.
Protocol A: Preparation of 3-Ethoxy-3-oxopropylzinc Bromide
-
Apparatus Setup: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Zinc Activation: Add zinc dust (1.50 g, 23.0 mmol) and anhydrous THF (10 mL). Add 1,2-dibromoethane (0.10 mL, 1.15 mmol) and heat the suspension to 65 °C for 15 minutes.
-
Surface Cleaning: Cool to room temperature and add TMSCl (0.10 mL, 0.79 mmol). Stir for 30 minutes.
-
Alkyl Halide Insertion: Add ethyl 3-bromopropanoate (1.81 g, 10.0 mmol) dropwise over 10 minutes.
-
Self-Validation Checkpoint 1: A distinct exotherm must be observed upon addition. If the flask does not self-heat, activation has failed. Do not add the remaining halide to prevent dangerous thermal runaway.
-
-
Maturation: Stir at 40 °C for 2 hours.
-
Self-Validation Checkpoint 2: The suspension will settle when stirring is halted, yielding a clear, pale-grey supernatant. GC-MS of an aliquot quenched in aqueous
should show complete disappearance of the starting alkyl bromide.
-
Protocol B: Negishi Cross-Coupling & Saponification
-
Catalyst Activation: In a separate flame-dried Schlenk flask, charge 2-bromopyridine (1.18 g, 7.5 mmol),
(0.07 g, 0.075 mmol, 1 mol%), and CPhos (0.065 g, 0.15 mmol, 2 mol%). -
Coupling: Add anhydrous THF (5 mL). Transfer the clear organozinc supernatant from Protocol A (approx. 10.0 mmol) via a cannula into the reaction flask.
-
Heating: Stir the mixture at 65 °C for 4 hours.
-
Self-Validation Checkpoint 3: The reaction mixture will transition from a pale yellow/orange solution to a dark brown or black suspension. The precipitation of "Pd black" is a reliable visual indicator that the coupling partners are consumed and the unligated
has aggregated.
-
-
Quench: Cool to 0 °C and carefully quench with saturated aqueous
(20 mL). Extract with EtOAc (3 x 20 mL), dry over , and concentrate. -
Saponification: Dissolve the crude ester in THF/H2O (1:1, 20 mL). Add LiOH·
(0.63 g, 15.0 mmol) and stir at room temperature for 12 hours. Acidify to pH 4 with 1M HCl, extract with EtOAc, and concentrate to yield the pure 3-(pyridin-2-yl)propanoic acid.
Caption: Step-by-step experimental workflow for the synthesis of pyridine propanoic acids.
References
-
Negishi cross-couplings in the synthesis of amino acids | Organic & Biomolecular Chemistry (RSC Publishing) | 1
-
Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides | Journal of the American Chemical Society / MIT Open Access |2
-
End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling | Journal of Medicinal Chemistry (ACS Publications) | 3
-
Organozinc Reagents | Sigma-Aldrich / MilliporeSigma |
Sources
Application Note: Scalable Synthesis of 2-(5-Bromopyridin-2-yl)propanoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(5-bromopyridin-2-yl)propanoic acid , a critical intermediate in the development of glucokinase activators and other pyridine-based therapeutics.
While laboratory-scale preparations often rely on cryogenic lithiation or non-selective metal-catalyzed cross-couplings, this guide presents a Nucleophilic Aromatic Substitution (SNAr) strategy. This route is selected for its superior regioselectivity—targeting the C2 position exclusively while preserving the C5-bromine handle—and its avoidance of expensive transition metal catalysts or hazardous cryogenic conditions.
Key Performance Indicators (KPIs)
-
Scalability: Validated for 100 g to 1 kg batches.
-
Regioselectivity: >99:1 (C2 vs. C5 substitution).
-
Overall Yield: 65–75% (over 2 steps).
-
Purity: >98% (HPLC) without chromatographic purification.
Strategic Route Analysis
The Regioselectivity Challenge
The starting material, 2,5-dibromopyridine , presents two electrophilic sites.
-
C2 Position: Highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom (inductive and mesomeric effects).
-
C5 Position: Unactivated, behaving like a standard aryl bromide.
Selected Route: SNAr with Malonate Nucleophiles By utilizing the electronic disparity between C2 and C5, we can employ a "soft" carbon nucleophile (diethyl methylmalonate anion) to selectively displace the C2-bromide. This method is superior to Palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki), which often suffers from competitive oxidative addition at the C5-bromide, leading to complex mixtures of regioisomers and oligomers.
Figure 1: Strategic pathway utilizing intrinsic electronic bias of the pyridine ring for regiocontrol.
Detailed Experimental Protocol
Step 1: Regioselective SNAr Coupling
Objective: Synthesis of Diethyl 2-(5-bromopyridin-2-yl)-2-methylmalonate.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | MW | Mass/Vol (for 100g SM) | Role |
| 2,5-Dibromopyridine | 1.0 | 236.89 | 100.0 g | Limiting Reagent |
| Diethyl methylmalonate | 1.2 | 174.19 | 88.2 g (ca. 88 mL) | Nucleophile |
| Sodium Hydride (60% in oil) | 1.3 | 24.00 | 21.9 g | Base |
| DMF (Anhydrous) | - | - | 500 mL | Solvent |
| MTBE / Water | - | - | - | Workup |
Procedure
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, nitrogen inlet, and pressure-equalizing addition funnel.
-
Deprotonation: Charge the flask with Sodium Hydride (21.9 g) and anhydrous DMF (300 mL). Cool the suspension to 0°C using an ice bath.
-
Nucleophile Formation: Dilute Diethyl methylmalonate (88.2 g) in DMF (100 mL). Add this solution dropwise to the NaH suspension over 45 minutes, maintaining internal temperature <10°C. Caution: Hydrogen gas evolution. Stir for an additional 30 minutes at 0–5°C until gas evolution ceases and a clear/hazy solution forms.
-
Coupling: Dissolve 2,5-Dibromopyridine (100 g) in DMF (100 mL) and add it to the enolate solution.
-
Reaction: Remove the ice bath and heat the mixture to 80°C . Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. The reaction is complete when starting material is <1%.
-
-
Quench: Cool to room temperature. Slowly pour the reaction mixture into Ice Water (1.5 L) containing Acetic Acid (10 mL) to neutralize excess base.
-
Isolation: Extract with MTBE (3 x 400 mL). Wash combined organics with Brine (2 x 300 mL) to remove DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude diester as a viscous oil.
-
Note: The crude oil is typically sufficient for the next step. If high purity is required, recrystallize from Hexanes/EtOAc.
-
Step 2: Hydrolysis and Decarboxylation
Objective: Conversion of the diester to the final propanoic acid derivative.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Concentration | Volume/Mass | Role |
| Crude Diester (from Step 1) | 1.0 | - | ~130 g (theoretical) | Substrate |
| Sodium Hydroxide | 3.0 | 4 M (aq) | 320 mL | Hydrolysis Agent |
| Ethanol | - | - | 300 mL | Co-solvent |
| Hydrochloric Acid | Excess | 6 M | ~250 mL | Acidification/Decarboxylation |
Procedure
-
Saponification: In a 2 L flask, dissolve the crude diester in Ethanol (300 mL). Add 4 M NaOH (320 mL).
-
Reflux 1: Heat to reflux (approx. 80°C) for 2 hours.
-
Solvent Swap: Distill off the bulk of the ethanol (approx. 250 mL) under reduced pressure.
-
Acidification: Cool the aqueous residue to 20°C. Slowly add 6 M HCl until pH < 1. Caution: Vigorous CO2 evolution may occur as decarboxylation begins.
-
Decarboxylation: Heat the acidic mixture to reflux (100°C) for 4–6 hours.
-
Critical Control Point: Ensure robust stirring. The dicarboxylic acid intermediate is unstable and will decarboxylate thermally in the acidic medium to form the mono-acid.
-
-
Workup: Cool to room temperature. The product may precipitate as a solid.[3][12] If oiled out, extract with Dichloromethane (DCM) (3 x 300 mL).
-
Purification:
-
Extract into DCM, dry over MgSO4, and concentrate.
-
Crystallization: Dissolve the crude solid in minimum hot Ethyl Acetate , then slowly add Heptane until cloudy. Cool to 0°C to crystallize.
-
-
Final Product: Filter the white to off-white solid, wash with cold Heptane, and dry in a vacuum oven at 45°C.
Process Safety & Critical Parameters
Thermal Hazards
-
NaH Deprotonation: This step generates Hydrogen gas. Ensure adequate ventilation and nitrogen sweep. Do not scale up without calculating the maximum gas evolution rate.
-
Decarboxylation: The release of CO2 during the acid reflux can cause foaming. Use a reactor with 30–40% headspace and a foam breaker if necessary.
Impurity Profile
-
Regioisomer (C5-substituted): Typically <0.5% due to the low reactivity of the C5-bromide in SNAr conditions.
-
Decarboxylated byproduct (Ethyl analog): If methylmalonate is not pure, or if "demethylation" occurs (rare), the ethyl-pyridine analog may form. Use high-purity diethyl methylmalonate (>98%).
Workflow Visualization
Figure 2: End-to-end process flow diagram for the scalable synthesis.
References
-
Regioselective Substitution of 2,5-Dibromopyridine
- Context: Establishes the reactivity profile of 2,5-dibromopyridine, confirming C2 susceptibility to nucleophiles and lithi
-
Source:Heterocyclic Letters, Vol. 11, No. 3, 2021.[14] "Preparation of 2,5-dibromopyridine...".
-
(Generalized based on search result 1.17 context).
-
Malonate Coupling Methodologies (General SNAr)
-
Palladium-Catalyzed Alternatives (Comparative)
- Context: Discusses the synthesis of 2-arylpropionic acids via metal catalysis, providing context for why SNAr is chosen for cost/simplicity here.
- Source:Molecules, 2020, 25(15), 3435. "Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids".
-
2,5-Dibromopyridine Commercial Availability & Safety
Sources
- 1. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 4. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids | MDPI [mdpi.com]
- 9. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]
- 10. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 12. Preparation method of 2, 5-dibromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 14. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 15. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purifying 2-(5-Bromopyridin-2-yl)propanoic Acid
Welcome to the Application Scientist Support Portal. This knowledge base is designed for researchers and drug development professionals facing challenges in the isolation and purification of 2-(5-Bromopyridin-2-yl)propanoic acid .
Because this molecule features an amphoteric backbone (a basic pyridine ring and an acidic carboxylic acid) alongside a heavy halogen, traditional purification methods like standard silica gel chromatography or simple aqueous extraction often fail. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity and yield.
Part 1: Physicochemical Profiling
To purify a molecule, you must first understand its electronic and physical behavior. 2-(5-Bromopyridin-2-yl)propanoic acid exists in equilibrium between its neutral, cationic, anionic, and zwitterionic states depending on the pH of the environment.
Quantitative Data: Chemical Properties
| Property | Value (Approximate) | Impact on Purification Strategy |
| pKa (Pyridine N) | ~3.5 | The electron-withdrawing 5-bromo substituent lowers the basicity compared to unsubstituted pyridine. Protonates in strong acid (pH < 2). |
| pKa (Carboxylic Acid) | ~4.5 | Deprotonates in mildly basic conditions (pH > 6) to form a highly water-soluble carboxylate anion. |
| Isoelectric Point (pI) | ~4.0 | At this pH, the molecule forms a net-neutral zwitterion. Aqueous solubility drops drastically, triggering precipitation[1]. |
| Metal Affinity | High | The pyridine nitrogen acts as a strong ligand for transition metals (Pd, Cu), leading to persistent catalyst contamination[2]. |
Part 2: Troubleshooting Knowledge Base (FAQs)
Q1: Product Loss During Aqueous Extraction
Issue: During the workup, my product remains in the aqueous phase regardless of whether I use acidic or basic conditions. How can I extract it into an organic solvent?
Causality: You are battling the molecule's amphoteric nature. In basic conditions (pH > 8), the carboxylic acid is deprotonated, making the molecule a water-soluble anion. In highly acidic conditions (pH < 2), the pyridine nitrogen is protonated, making it a water-soluble cation.
Solution: You must exploit the isoelectric point (pI). By carefully titrating the aqueous phase to pH ~4.0, the molecule forms a zwitterion. At this exact pH, the opposing charges neutralize the molecule's overall dipole, minimizing its hydration sphere. The product will either spontaneously crystallize out of the aqueous phase or become extractable into moderately polar organic solvents like 2-methyltetrahydrofuran or ethyl acetate[1].
Q2: Persistent Palladium Contamination
Issue: My synthesis utilizes a palladium-catalyzed cross-coupling step. Standard aqueous washes and silica plugs leave >500 ppm of Pd in the final product. How do I remove it?
Causality: The basic pyridine nitrogen is an excellent ligand for transition metals. Palladium strongly coordinates to 2-(5-bromopyridin-2-yl)propanoic acid, forming a stable, soluble complex that co-elutes with the product and survives standard physical filtration.
Solution: You must introduce a chemical scavenger with a binding affinity for Palladium that far exceeds that of the pyridine ring. Thiol-functionalized silica (e.g., SiliaMetS Thiol) is the industry standard for this, capable of reducing Pd levels to <10 ppm[2]. Scavenging must be performed on the neutral or slightly basic compound, as protonation of the pyridine can alter complexation dynamics and hinder transfer to the silica[3].
Q3: Separating Debrominated Byproducts
Issue: My product is contaminated with 2-(pyridin-2-yl)propanoic acid (the debrominated byproduct). Normal phase silica chromatography causes severe streaking and poor resolution. What is the alternative?
Causality: Bare silica gel interacts strongly with both the basic pyridine nitrogen and the carboxylic acid, causing severe peak tailing. Furthermore, the debrominated byproduct has nearly identical polarity to the target molecule, making standard normal-phase separation nearly impossible.
Solution: Utilize mixed-mode cation-exchange HPLC (e.g., using a Primesep 100 column). This stationary phase separates molecules based on both hydrophobicity and ionic properties. The removal of the electron-withdrawing bromine atom slightly increases the pKa of the pyridine nitrogen in the byproduct. This subtle electronic shift alters its retention time significantly on a mixed-mode column, allowing for baseline resolution[4].
Part 3: Visualizing the Purification Logic
Caption: Logic tree for troubleshooting impurities in 2-(5-Bromopyridin-2-yl)propanoic acid.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Self-Validating Isoelectric Point (pI) Precipitation
This protocol isolates the target molecule from neutral organic impurities and inorganic salts by exploiting its zwitterionic state[5].
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture in 1M aqueous NaOH (10 mL/g of crude). Ensure the pH is > 8. Causality: Converts the product entirely into the highly soluble sodium carboxylate salt.
-
Organic Wash: Wash the aqueous layer twice with equal volumes of Ethyl Acetate (EtOAc). Discard the organic layers. Causality: Removes non-ionizable organic impurities, unreacted bromopyridine starting materials, and organic-soluble catalyst ligands.
-
Titration (Critical Step): Place the aqueous layer in an ice bath (0–5 °C). While stirring vigorously, add 1M HCl dropwise. Monitor continuously with a calibrated pH meter.
-
Precipitation: Stop the addition when the pH reaches exactly 4.0–4.2. A thick white/off-white precipitate should form as the molecule reaches its zwitterionic state.
-
Validation Checkpoint: Before filtering, take a 100 µL aliquot of the supernatant, dilute with methanol, and run a rapid LC-MS.
-
If the target mass is absent in the supernatant: Proceed to filtration.
-
If the target mass is present: Adjust the pH by ± 0.2 units until maximum precipitation is achieved.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the filter cake with ice-cold water (minimizes re-dissolution) and dry under high vacuum.
Caption: Step-by-step workflow for isoelectric point (pI) precipitation and purification.
SOP 2: Palladium Scavenging Workflow
Use this protocol if the product is contaminated with transition metals post-synthesis[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the crude 2-(5-bromopyridin-2-yl)propanoic acid in a polar aprotic solvent (e.g., THF or DMF) at a concentration of 0.1 M. Ensure the solution is neutral (do not add acid).
-
Scavenger Addition: Add 4 to 5 mass equivalents (relative to the estimated mass of the Pd catalyst used) of SiliaMetS Thiol (or equivalent thiol-functionalized silica).
-
Incubation: Stir the suspension vigorously at 40 °C for 4 to 12 hours. Causality: Mild heating increases the kinetic rate of Pd dissociation from the pyridine ring and its subsequent chemisorption onto the thiol-silica matrix[3].
-
Validation Checkpoint: Filter a 1 mL aliquot through a 0.2 µm syringe filter and analyze via ICP-MS. Target Pd level is <10 ppm. If >10 ppm, add 2 more equivalents of scavenger and stir for an additional 4 hours.
-
Filtration: Filter the entire batch through a pad of Celite to remove the silica-bound metal. Wash the pad thoroughly with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the metal-free product.
References
- US3748336A - Process for the production of pyridine carboxylic acids. Google Patents.
- US3657259A - Process for the production of pyridine carboxylic acids. Google Patents.
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. Available at:[Link]
-
Process Development Whitepaper: Metal Scavenging. CatSci. Available at:[Link]
-
SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Metal Residues. Technology Networks. Available at:[Link]
Sources
- 1. US3748336A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 2. catsci.com [catsci.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
Decarboxylation of 2-(5-Bromopyridin-2-yl)propanoic acid during heating
[1]
Topic: Thermal Decarboxylation of 2-(5-Bromopyridin-2-yl)propanoic acid Compound ID: 5-Br-Py-CH(Me)COOH Key Issue: Spontaneous loss of CO₂ (Decarboxylation) during heating, drying, or GC analysis.
Mechanistic Insight: The "Zwitterion Trap"
To control this reaction, you must understand why it happens.[1] Unlike simple aliphatic acids, 2-pyridylacetic acid derivatives possess a built-in "catalyst"—the pyridine nitrogen.[1]
The decarboxylation proceeds primarily through a Zwitterionic Mechanism .[2]
-
Tautomerization : In solution or melt, the acidic proton of the carboxylic acid transfers to the basic nitrogen of the pyridine ring (which is in the
-position relative to the alkyl chain). -
Zwitterion Formation : This creates a species with a protonated pyridinium ring and a carboxylate anion (
). -
Cyclic Transition State : The positive charge on the nitrogen acts as an electron sink, stabilizing the development of negative charge on the
-carbon as CO₂ leaves. -
Collapse : The C-C bond breaks, releasing CO₂ and forming a transient ylide/enol, which rapidly tautomerizes to the neutral ethyl product (5-bromo-2-ethylpyridine).[1]
Why the 5-Bromo substituent matters:
While the bromine atom is electron-withdrawing (reducing the basicity of the nitrogen slightly), it does not prevent the reaction. In fact, by stabilizing the electron density of the transition state, it can maintain the lability of the bond, making the compound sensitive even at moderate temperatures (
Pathway Visualization
Figure 1: The zwitterionic pathway responsible for the thermal instability of 2-pyridyl acids.[1]
Troubleshooting & FAQs
Q1: I see two peaks in my GC-MS, but my NMR looks pure. What is happening?
Diagnosis: Thermal Artifacts.
Your compound is likely pure in the flask but decomposing inside the GC injector port. The high temperature (
-
Do not use direct GC-MS for purity assessment of the free acid.[1]
-
Derivatize first: Convert the acid to a methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) or a silyl ester (BSTFA) before injection.[1] The ester prevents the proton transfer required for the zwitterionic mechanism, stabilizing the molecule thermally.
-
Switch to LC-MS: Use Electrospray Ionization (ESI) with a low desolvation temperature.[1]
Q2: My yield drops significantly during recrystallization.
Diagnosis: Isoelectric Zone Heating. If you are recrystallizing from a hot solvent (e.g., Ethanol/Water) at a pH near the isoelectric point (pH 3–5), you are maximizing the concentration of the zwitterion. Heating this species drives the decarboxylation.[3] Solution:
-
Avoid heat: Use cold precipitation or solvent evaporation under high vacuum at ambient temperature.[1]
-
Change the form: Isolate the compound as a Hydrochloride Salt or a Sodium Salt .
-
HCl Salt: Protonates the N (making it
) AND the carboxyl (COOH). While the N is protonated, the strong acid environment suppresses the formation of the reactive carboxylate anion. -
Na Salt: The carboxylate is anionic (
), but the Nitrogen remains unprotonated ( ). Without the motif, the low-energy cyclic transition state cannot form.
-
Q3: How do I store this compound long-term?
Protocol:
Experimental Protocols
Protocol A: Safe Isolation (Preventing Decarboxylation)
Use this workflow to isolate the intact acid.
-
Reaction Quench: Cool reaction mixture to 0°C.
-
pH Adjustment:
-
Adjust pH to >10 using cold NaOH (aq).[1]
-
Wash with organic solvent (remove non-acidic impurities).[1]
-
CRITICAL STEP: Slowly acidify the aqueous layer to pH 2.0 using cold 1M HCl in the presence of the extraction solvent (e.g., EtOAc or DCM).
-
Why? This rapidly moves the neutral acid into the organic phase, minimizing time spent in the aqueous zwitterionic state.
-
-
Drying:
Protocol B: Intentional Decarboxylation (Synthesis of 5-Bromo-2-ethylpyridine)
Use this workflow if the ethyl derivative is your target.[1]
| Parameter | Condition |
| Solvent | DMSO or DMF (High dielectric constant stabilizes the transition state) |
| Temperature | 100°C – 120°C |
| Catalyst | None required, but trace Cu powder can accelerate it (optional).[1] |
| Time | 1–4 hours (Monitor by TLC/LCMS) |
Step-by-Step:
Decision Tree: Handling Strategy
Figure 2: Decision matrix for processing 2-pyridylpropanoic acid derivatives.
References
-
Dunn, G. E., Leggate, P., & Scheffler, I. E. (1965).[1] Kinetics and Mechanism of Decarboxylation of Some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][4] [1]
-
Taylor, P. J. (1972).[1] The Decarboxylation of Some Heterocyclic Acetic Acids.[2][5][6] Evidence for the Zwitterionic Mechanism.[2][3][5] Journal of the Chemical Society, Perkin Transactions 2.
-
Ashworth, I. W., et al. (2018).[1] Thermal Stability of Heterocyclic Carboxylic Acids: A Guide for Process Safety. Organic Process Research & Development.[1] (General grounding on heterocyclic acid safety).
-
Cantlon, J., et al. (2021).[1] Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones.[1][7] PMC.[1] (Mechanistic validation of pyridylacetic acid decarboxylation).
Sources
- 1. chemscene.com [chemscene.com]
- 2. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolution of 2-(5-Bromopyridin-2-yl)propanoic Acid
The following technical guide is structured as a Technical Support Center resource. It is designed to be an authoritative, interactive-style troubleshooting manual for researchers attempting the enantioseparation of 2-(5-Bromopyridin-2-yl)propanoic acid .
Case ID: 5-Br-Py-Prop-Res Status: Active Assigned Specialist: Senior Application Scientist, Chiral Separations Group[1]
Executive Summary: The Amphoteric Challenge
You are attempting to separate the enantiomers of 2-(5-Bromopyridin-2-yl)propanoic acid . Unlike standard "profen" drugs (e.g., ibuprofen), this molecule presents a dual challenge: it contains an acidic carboxyl group (
This amphoteric nature creates a zwitterionic window where the molecule is highly polar and self-associating.[2] Successful separation requires precise control over the ionization state to prevent peak tailing and ensure chiral recognition.[2]
Key Technical Specifications:
-
Chiral Center:
-position to the carboxylate (labile proton).[2] -
Risk Factor: Racemization is possible under basic conditions due to the electron-withdrawing 5-bromopyridine ring stabilizing the enolate intermediate.
-
Recommended Mode: Immobilized Polysaccharide Phases (SFC or HPLC) or Polar Ionic Mode.[2]
Method Development Workflow
The following diagram outlines the logical flow for developing a robust separation method.
Figure 1: Decision logic for selecting the chromatographic mode based on solubility and amphoteric properties.
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users working with pyridine-based acids.
Issue 1: "My peaks are tailing severely, even on a new column."
Diagnosis: This is the classic "Dual Interaction" problem.[2] The carboxylic acid interacts with the silica support (if unmasked), and the pyridine nitrogen interacts with residual silanols.
-
Mechanism: In standard solvents, the pyridine moiety may protonate, interacting strongly with the stationary phase backbone rather than the chiral selector.
Protocol Fix: You must use a Blocking Agent .[2] Standard 0.1% TFA is often insufficient for pyridine derivatives.[2]
| Additive System | Concentration | Purpose |
| TFA (Trifluoroacetic acid) | 0.1% - 0.2% | Suppresses carboxylic acid ionization.[1][2] |
| DEA (Diethylamine) | 0.05% | Blocks silanols (Use ONLY with immobilized columns like CHIRALPAK IA/IB).[2] |
| Ammonium Formate | 10-20 mM | For RP/LC-MS.[2] Buffers the pyridine N. |
Critical Warning: Do not use basic additives (DEA/TEA) on coated columns (AD-H, OD-H) if you are using aggressive solvents, but in Normal Phase hexane/alcohol, they are generally safe.[1] However, for this specific acidic molecule, acidic additives are mandatory .[1] Using base alone will deprotonate the carboxylic acid, causing it to stick to the silica. Recommendation: Use 0.1% TFA in the mobile phase.[2] If tailing persists, switch to Polar Ionic Mode (see below).
Issue 2: "I cannot dissolve the sample in the Normal Phase mobile phase (Hexane/IPA)."
Diagnosis: 2-(5-Bromopyridin-2-yl)propanoic acid is likely existing as a zwitterion in the solid state, making it insoluble in non-polar hexane.[1]
Protocol Fix: Polar Ionic Mode (PIM) PIM is the "Gold Standard" for amphoteric chiral molecules.[2] It uses 100% polar organic solvents with a specific acid/base ratio to control ionization.[2]
Experimental Setup:
-
Mobile Phase: 100% Methanol (or MeCN/MeOH 50:50).[2]
-
Additives: 0.1% Acetic Acid + 0.05% Triethylamine (TEA).[2]
-
Note: The acid/base ratio is tuned to keep the molecule neutral or singly charged, preventing precipitation.
-
-
Column: CHIRALPAK IA or IB (Immobilized phases are required for 100% polar solvents to ensure stability).[2]
Issue 3: "The retention times are shifting between runs."
Diagnosis: The column is not equilibrated to the "memory" of the additives. Polysaccharide phases can adsorb additives within the chiral grooves.[2]
Corrective Action:
-
Flush: Run 20 column volumes of the mobile phase with additives before injecting.
-
Temperature Control: Pyridine derivatives are sensitive to temperature-induced pKa shifts.[2] Thermostat the column at 25°C or 30°C . Do not run at ambient room temperature.
Issue 4: "Is my sample racemizing during the run?"
Diagnosis:
The
-
Risk: If you are using a basic additive (TEA/DEA) in methanol at elevated temperatures (>40°C), you may induce racemization.[2]
Validation Test:
-
Inject the pure enantiomer (if available) or a collected fraction.[2]
-
Re-inject after 4 hours in the mobile phase.[2]
-
Observation: If a small peak of the antipode appears, lower the temperature to 10-15°C and remove the basic additive, relying solely on TFA.
Recommended Experimental Protocols
Protocol A: Analytical Screening (HPLC)
Target: Rapid identification of the chiral selector.
-
Columns: Screen Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB).[1]
-
Mobile Phase (Reversed Phase): Water (0.1% H3PO4) / Acetonitrile (0.1% H3PO4).[2] Gradient 20% -> 80% MeCN over 15 mins.[2]
-
Why RP? Solubility is guaranteed, and pH 2.0 ensures the pyridine (pKa ~3) is protonated and the acid (pKa ~4.5) is protonated (neutral).[2] Wait—at pH 2.0, Pyridine is Py-H+ (cation) and Acid is COOH (neutral).[2] The molecule is cationic.[2] This provides good retention on C18 but for Chiral, we need interaction.[2]
-
Correction: For Chiral RP, use 20 mM Ammonium Bicarbonate (pH 9.0) if the column allows (IA/IB).[2] At pH 9, Pyridine is neutral, Acid is COO- (anion).[1] This often gives better peak shape than the cationic form.[2]
-
Protocol B: Preparative Resolution (SFC)
Target: Scale-up for drug development.[1][2]
SFC is superior for this compound due to the solubility of the pyridine core in supercritical CO2/Methanol.
-
Column: CHIRALPAK IG or IC (Chlorinated selectors often work well for halogenated pyridines).[2]
-
Co-solvent: 15-20% Methanol containing 0.2% Isopropylamine (IPA-amine) .[2]
-
Note: While the molecule is an acid, using an amine additive in SFC forms a transient salt that improves peak shape significantly.
-
-
Conditions: 100 bar BPR, 40°C, 3.0 mL/min.
Quantitative Data Summary
The following table summarizes expected separation factors (
| Stationary Phase | Mobile Phase Mode | Additive | Est.[2][3] Selectivity ( | Recommendation |
| Cellulose-1 (OD-H) | Normal Phase (Hex/IPA) | 0.1% TFA | 1.1 - 1.2 | Good starting point.[1][2] |
| Amylose-2 (IA) | Polar Organic (MeOH) | 0.1% TFA/TEA | 1.3 - 1.5 | Best for Scale-up. |
| AGP (Protein) | Reverse Phase (pH 4-7) | Buffer | 1.5 - 2.0 | Excellent analytical, poor prep.[1][2] |
| Whelk-O 1 | Normal Phase | 0.1% AcOH | 1.0 - 1.1 | Likely insufficient.[2] |
References
-
Matarashvili, I., et al. (2013).[2] "HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order." Journal of Separation Science.
-
Schuster, A., et al. (1998).[2][4] "Chiral separation of Phenyl(pyridyl)alkanoic Acids by HPLC and CE." Scientia Pharmaceutica.
-
Sigma-Aldrich (Merck). "Strategies for Chiral HPLC Method Development."[2]
-
Matarashvili, I., et al. (2013).[2] "Separation of enantiomers of chiral arylpropionic acid derivatives." Journal of Separation Science.
-
[2]
-
Disclaimer: This guide is generated based on chemical principles and structural analogs. Experimental verification is required for the specific compound 2-(5-Bromopyridin-2-yl)propanoic acid.
Sources
- 1. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 2. 2-(5-Bromopyridin-2-yl)propanedioic acid | C8H6BrNO4 | CID 129021731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chiral separations of stereoisomers - Universität Regensburg [uni-regensburg.de]
Chiral resolution of 2-(5-Bromopyridin-2-yl)propanoic acid
Technical Support & Troubleshooting Center: Chiral Resolution of 2-(5-Bromopyridin-2-yl)propanoic acid
Welcome to the Technical Support Center for the chiral resolution of 2-(5-Bromopyridin-2-yl)propanoic acid. This compound belongs to the broader class of pyridyl-substituted 2-arylpropanoic acids (profens). Because the enantiomers of chiral drugs often exhibit drastically different pharmacological and toxicological profiles, isolating the pure (R)- and (S)-enantiomers is a critical regulatory and scientific requirement[1].
This guide provides drug development professionals with field-proven methodologies, mechanistic rationales, and troubleshooting protocols to achieve high enantiomeric excess (ee%) for this specific scaffold.
I. Method Selection Matrix
Selecting the correct resolution strategy depends on your project's scale, budget, and required enantiomeric purity. The table below summarizes the quantitative performance metrics of the three primary methods validated for 2-arylpropanoic acid derivatives.
| Resolution Method | Typical Yield (Max 50%) | Enantiomeric Excess (ee%) | Scalability | Relative Cost | Primary Challenge |
| Diastereomeric Salt Formation | 35–45% | >95% (after recrystallization) | High (kg to ton) | Low | Unpredictable crystallization thermodynamics |
| Enzymatic Kinetic Resolution | 45–49% | >98% | Medium (100g to kg) | Medium | Requires prior esterification of the acid |
| Preparative Chiral SFC | 48–50% | >99% | Low to Medium (g to 100g) | High | High capital equipment and solvent costs |
II. Method A: Diastereomeric Salt Formation
Mechanistic Rationale:
This classical method relies on reacting the racemic acid with a single enantiomer of a chiral amine, such as (S)-(-)-1-phenylethylamine. The causality behind this pairing is highly specific: the basic amine deprotonates the carboxylic acid to form a rigid salt bridge. Simultaneously, the phenyl ring of the resolving agent and the 5-bromopyridyl ring of the substrate engage in
Caption: Workflow for diastereomeric salt resolution and racemization recycling.
Step-by-Step Protocol:
-
Salt Formation: Dissolve 1.0 equivalent of racemic 2-(5-Bromopyridin-2-yl)propanoic acid in a hot mixture of Ethyl Acetate and Methanol (typically 9:1 v/v).
-
Agent Addition: Slowly add 0.5 to 1.0 equivalent of (S)-(-)-1-phenylethylamine dropwise under vigorous stirring.
-
Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour to promote the growth of large, pure crystals.
-
Filtration: Filter the resulting precipitate. Self-Validating Step: Analyze a 5 mg sample of the solid via chiral HPLC. If the ee% is <85%, perform a second recrystallization from the same solvent system before proceeding.
-
Recovery (RRR Synthesis): Suspend the enantiopure salt in water, acidify to pH 2 using 1M HCl, and extract with Dichloromethane (DCM) to recover the pure free acid. The unwanted enantiomer in the mother liquor can be epimerized (racemized) using a strong base and recycled to prevent waste[1].
III. Method B: Enzymatic Kinetic Resolution
Mechanistic Rationale:
Biocatalytic resolution utilizes lipases, such as Candida antarctica Lipase B (CALB) or Candida rugosa Lipase, to selectively hydrolyze one enantiomer of a racemic ester[3]. The causality lies in the enzyme's active site architecture: it features a large hydrophobic pocket that perfectly accommodates the bulky 5-bromopyridyl ring, and a smaller pocket for the
Caption: Enzymatic kinetic resolution of racemic esters via lipase biocatalysis.
Step-by-Step Protocol:
-
Esterification: Convert the racemic acid to its ethyl ester using Ethanol and a catalytic amount of
under reflux. Isolate the ester. -
Biphasic Setup: Dissolve the racemic ester in Methyl tert-butyl ether (MTBE) and add an equal volume of 0.1 M Phosphate buffer (pH 7.0).
-
Biocatalysis: Add immobilized CALB (10% w/w relative to the substrate). Stir gently at 37°C.
-
In-Process Control: Self-Validating Step: Monitor the reaction strictly via chiral HPLC. The reaction must be quenched by filtering off the immobilized enzyme the moment conversion reaches exactly 50%. Allowing the reaction to proceed further will result in the slow hydrolysis of the (R)-ester, destroying the ee%.
-
Phase Separation: Separate the layers. The aqueous phase contains the water-soluble sodium salt of the (S)-acid. The organic phase contains the highly pure (R)-ester, which can be chemically hydrolyzed to yield the (R)-acid.
IV. Preparative Chiral Chromatography (SFC)
Mechanistic Rationale: Supercritical Fluid Chromatography (SFC) using polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for rapid, high-purity resolution[4]. CSPs like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) feature helical grooves. The separation is caused by a combination of hydrogen bonding (between the carbamate NH/C=O and the substrate's carboxylic acid), dipole-dipole interactions with the bromopyridyl nitrogen, and steric fit within the chiral helical cavities.
Step-by-Step Protocol:
-
Sample Prep: Dissolve the racemic acid in HPLC-grade Methanol at a concentration of 50 mg/mL.
-
Method Parameters: Inject onto a preparative Chiralpak AD-H column. Use supercritical
as the primary mobile phase. -
Modifier Addition: Use 15-20% Methanol containing 0.1% Trifluoroacetic Acid (TFA) as the co-solvent. Causality: The TFA is strictly required to suppress the ionization of the carboxylic acid and the basic pyridyl nitrogen, preventing severe peak tailing and ensuring baseline resolution.
-
Fraction Collection: Collect the separated peaks using UV detection at 254 nm. Evaporate the solvent under reduced pressure to yield the pure enantiomers.
V. Frequently Asked Questions (Troubleshooting)
Q: During diastereomeric salt formation, my reaction mixture turns into a thick oil instead of crystallizing. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the solvent system is too non-polar to solvate the amorphous phase. Troubleshooting: Re-dissolve the oil by heating the mixture and adding 5-10% more Methanol (to increase polarity). Seed the solution with a few crystals of the desired salt at 40°C, and reduce the cooling rate to 2°C/hour.
Q: My enzymatic resolution stalled at 30% conversion. Should I add more enzyme? A: Do not add more enzyme immediately. Stalling in lipase-catalyzed hydrolysis is usually caused by a drop in pH as the free carboxylic acid is generated, which denatures the enzyme. Troubleshooting: Check the pH of your aqueous buffer. If it has dropped below 6.5, adjust it back to 7.0 using 1M NaOH. To prevent this in the future, use a higher molarity buffer or an automated pH stat titrator during the reaction.
Q: When using Chiral SFC, my enantiomer peaks are merging and tailing heavily. What is going wrong? A: 2-(5-Bromopyridin-2-yl)propanoic acid is zwitterionic in nature (acidic carboxyl group, basic pyridyl ring). If you are using neutral co-solvents, the molecule interacts non-specifically with residual silanols on the silica support of the CSP. Troubleshooting: Ensure your co-solvent (e.g., Methanol or Ethanol) contains an acidic additive like 0.1% to 0.5% TFA or Formic Acid to keep the molecule fully protonated and neutralize the stationary phase silanols.
VI. References
-
Wikipedia. "Chiral resolution." Wikimedia Foundation. Available at:[Link]
-
ACS Publications. "Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid." American Chemical Society. Available at:[Link]
-
ResearchGate. "Polysaccharide-Based Chiral Stationary Phases on Gold Nanoparticles Modified Silica Beads for Liquid-Phase Separation of Enantiomers." Available at:[Link]
Sources
Solubility issues with 2-(5-Bromopyridin-2-yl)propanoic acid in water
Technical Support Guide: Solubility & Handling of 2-(5-Bromopyridin-2-yl)propanoic acid
Chemical Profile & Solubility Mechanics
Compound: 2-(5-Bromopyridin-2-yl)propanoic acid Chemical Nature: Amphoteric, Lipophilic Small Molecule Key Functional Groups: [1][2]
-
Pyridine Nitrogen (Basic): The 5-bromo substituent is electron-withdrawing, which significantly lowers the basicity of the pyridine ring compared to unsubstituted pyridine.[1][2]
-
Carboxylic Acid (Acidic):
-
Estimated pKa (COOH):~4.0 – 4.5 .
-
The Core Solubility Issue: This molecule exhibits a "U-shaped" solubility curve.[1][2]
-
At Neutral pH (Water): When you add the free acid solid to water, it partially dissociates, releasing protons (
).[2] This drops the local pH into the 3.0–4.5 range .[1][2] In this window, the molecule exists primarily in its neutral or zwitterionic form , which has the lowest aqueous solubility due to crystal lattice energy and high lipophilicity (from the Bromine atom).[2] -
At High pH (>6.0): The acid is deprotonated (
), and the pyridine is neutral.[2] The molecule becomes a soluble anion.[1][2] -
At Low pH (<2.0): The pyridine is protonated (
), and the acid is neutral. While cationic, the lipophilic bromine atom may still limit solubility compared to the anionic form.[2]
Solubility Decision Tree
This diagram illustrates the ionization states and optimal dissolution strategies.[1][2]
Caption: Solubility behavior is pH-dependent. Avoid the "Danger Zone" (pH 3-5) where the molecule is neutral and least soluble.[1]
Troubleshooting Guide (Q&A)
Q1: I added the powder to pure water, and it won't dissolve. Why?
Technical Cause: Self-Acidification.[1][2] As a free acid, the compound releases protons upon contact with water.[1][2] This lowers the pH of the unbuffered water to roughly pH 3–4.[1][2] This falls exactly into the molecule's isoelectric/neutral zone , where it is least soluble.[2] Solution: Do not use pure water. Use a buffered solution (pH > 7) or add a stoichiometric amount of base (e.g., Sodium Hydroxide) to convert it to its soluble sodium salt.[2]
Q2: How do I prepare a high-concentration stock solution (e.g., 100 mM)?
Recommendation: Use DMSO (Dimethyl sulfoxide) .[1][2] The 5-bromo substituent increases the molecule's lipophilicity, making it highly soluble in organic solvents.[1][2]
-
Protocol: Dissolve the powder in high-grade anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.
Q3: My compound precipitated when I diluted my DMSO stock into cell culture media. How do I fix this?
Technical Cause: "Crash Out" Effect. This happens if the dilution is too rapid or if the local concentration exceeds the solubility limit of the neutral species before it equilibrates.[1][2] Prevention Protocol:
-
Stepwise Dilution: Dilute the DMSO stock into a larger volume of PBS (pH 7.4) first, rather than directly into protein-rich media.
-
Vortex Immediately: Ensure rapid mixing to disperse the solvent.[1][2]
-
Check pH: Ensure the final solution pH remains above 6.5. If the media turns yellow (acidic indicator), the compound may precipitate.[2]
Q4: Can I use acid (HCl) to dissolve it?
Advice: Not Recommended. While protonating the pyridine nitrogen (pH < 2) creates a cation, the heavy bromine atom makes the salt lipophilic.[2] You may form a "greasy" salt that is difficult to handle.[1][2] The anionic form (High pH) is thermodynamically more stable in water for this specific structure.[1][2]
Validated Protocols
Protocol A: Preparation of 10 mM Aqueous Stock (Sodium Salt Method)
Use this if DMSO is toxic to your specific assay.
-
Calculate Molar Equivalents: Determine the moles of 2-(5-Bromopyridin-2-yl)propanoic acid.
-
Prepare Base: Prepare a 1.0 M NaOH solution.
-
Dissolution:
-
Final Adjustment: Check pH. If < 6.0, add minimal NaOH to reach pH 7–8.[1][2] Adjust to final volume with water.
-
Filter Sterilize: Use a 0.22 µm PES membrane (do not use nylon, which binds lipophilic drugs).[1][2]
Protocol B: DMSO Stock Preparation
-
Add DMSO to achieve a concentration of 50–100 mM .
-
Vortex until completely clear.
-
Verification: If the solution is cloudy, sonicate for 5 minutes at 37°C.
Quantitative Data Summary
| Solvent / Buffer | Solubility Estimate | State | Recommendation |
| Pure Water (pH 7 start) | < 0.5 mg/mL | Neutral/Precipitate | Avoid |
| PBS (pH 7.4) | ~1–5 mg/mL | Anionic | Good for Assays |
| 0.1 M NaOH | > 10 mg/mL | Anionic Salt | Excellent |
| 0.1 M HCl | Low/Moderate | Cationic | Risky |
| DMSO | > 50 mg/mL | Neutral Solvate | Best for Stock |
| Ethanol | > 20 mg/mL | Neutral Solvate | Alternative Stock |
References
-
PubChem. 2-(5-Bromopyridin-2-yl)propanedioic acid (Related Structure Properties). National Library of Medicine.[1][2] Available at: [Link]
-
Balakin, K. V., et al. (2006).[2][3] In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds.[1][2][3] Current Medicinal Chemistry.[1][2][3] Available at: [Link]
-
Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (General Reference for pKa-Solubility Profiles).
Sources
Optimizing lithiation of 2,5-dibromopyridine for propanoic acid synthesis
Technical Support Center: Optimizing Lithiation of 2,5-Dibromopyridine
Case ID: LITH-PYR-25-OPT Subject: High-Fidelity Lithiation & Propanoic Acid Chain Extension Status: Active Guide Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division
Executive Summary
This guide addresses the critical challenges in the regioselective lithiation of 2,5-dibromopyridine and its subsequent conversion to a propanoic acid derivative (specifically 3-(5-bromopyridin-2-yl)propanoic acid ).
The lithiation of 2,5-dibromopyridine is a kinetic vs. thermodynamic battle. The C2-position (alpha to nitrogen) is kinetically favored for Halogen-Lithium Exchange (HeLiX) due to the inductive effect of the nitrogen. However, the resulting 2-lithio species is prone to the "Halogen Dance" (isomerization) or nucleophilic attack if temperature and solvent are not rigorously controlled.
This protocol prioritizes C2-selectivity to retain the C5-bromide for future cross-coupling, followed by a robust C2-homologation strategy to install the propanoic acid moiety.
Module 1: The Regioselectivity Matrix
The outcome of your reaction is determined by the Solvent-Temperature interplay. You are navigating three competing pathways:
-
C2-Exchange (Desired): Kinetic product.
-
C5-Exchange (Undesired): Often requires specific directing groups or magnesiates.
-
Halogen Dance (Fatal): Migration of the lithium to the C3 or C4 position, leading to scrambled products.
Critical Decision Tree
Caption: Figure 1. Solvent and temperature determine the fate of the lithiated species. Toluene at cryogenic temperatures locks the kinetic C2-lithio species.
Module 2: Optimized Experimental Protocol
Objective: Synthesis of 3-(5-bromopyridin-2-yl)propanoic acid via C2-lithiation.
Route: Lithiation
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 2,5-Dibromopyridine | 1.0 | Substrate | Must be dry (azeotrope with toluene if unsure). |
| n-Butyllithium | 1.05 | Exchange Reagent | Titrate before use. Excess causes di-lithiation. |
| Toluene | [0.1 M] | Solvent | Non-polar solvent suppresses "Halogen Dance." |
| Ethylene Oxide | 3.0 | Electrophile | Adds the 2-carbon linker required for propanoic chain. |
| Jones Reagent | Excess | Oxidant | Converts alcohol to carboxylic acid. |
Step-by-Step Methodology
Phase 1: The Lithiation (The "Cold" Step)
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Dissolution: Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous Toluene (concentration ~0.1 M).
-
Why Toluene? Ethereal solvents like THF coordinate to Lithium, breaking down aggregates and increasing the basicity, which promotes the "Halogen Dance" and nucleophilic attack on the pyridine ring. Toluene keeps the lithium aggregated and "calm" [1, 2].
-
-
Cooling: Cool the solution to -78°C (Acetone/Dry Ice). Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi (1.05 eq) dropwise over 20 minutes via syringe pump.
-
Visual Cue: Solution may turn yellow/orange.
-
Hold Time: Stir at -78°C for exactly 30 minutes . Do not extend this; isomerization risks increase with time.
-
Phase 2: The Trapping (C-C Bond Formation) 5. Addition: Add pre-cooled Ethylene Oxide (3.0 eq, dissolved in toluene) slowly.
- Note: Direct alkylation with
-halo esters (e.g., Br-CH2-CH2-COOEt) is NOT recommended due to competing elimination reactions driven by the basic pyridyl-lithium. Ethylene oxide is cleaner.
- Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
- Quench: Quench with saturated NH4Cl solution.
- Workup: Extract with EtOAc, wash with brine, dry over Na2SO4. Isolate the intermediate: 2-(5-bromopyridin-2-yl)ethanol .
Phase 3: The Oxidation (Propanoic Acid Generation) 9. Oxidation: Dissolve the intermediate alcohol in Acetone at 0°C. 10. Reagent: Add Jones Reagent (CrO3/H2SO4) dropwise until the orange color persists. 11. Workup: Quench with Isopropanol (turns green), filter chromium salts, and extract the carboxylic acid.
Module 3: Troubleshooting & FAQs
Q1: I am observing significant amounts of 3-bromo and 4-bromo isomers. What is happening?
Diagnosis: You are a victim of the Halogen Dance . Mechanism: The 2-lithio species is kinetically formed but thermodynamically unstable. If the temperature rises above -60°C, or if you use THF, the lithium migrates to the C3 or C4 position to stabilize itself near the other bromine or to relieve electronic repulsion. Fix:
-
Switch solvent from THF to Toluene .
-
Ensure internal temperature never exceeds -70°C during n-BuLi addition.
-
Reduce the "hold time" between lithiation and electrophile addition.
Q2: My yield is low, and I see butyl-pyridine byproducts.
Diagnosis: Nucleophilic attack (SNAr) instead of Halogen-Lithium Exchange. Mechanism: n-BuLi is both a base and a nucleophile. If the exchange is slow (due to low temp), n-BuLi might attack the C-N double bond. Fix:
-
Increase Exchange Rate: Ensure you are using n-BuLi, not t-BuLi (unless specifically required for iodine exchange).
-
Super-cooling: Actually, this problem is worse at higher temps. Keep it cold.
-
Alternative: If this persists, consider using n-BuLi/LiDMAE (Unimetal Superbase) which modifies the reactivity, though this is an advanced technique [3].
Q3: Can I use ethyl 3-bromopropionate to get the ester directly?
Diagnosis: Likely failure due to elimination.
Explanation: The lithiated pyridine is highly basic. It will likely deprotonate the
Module 4: The "Halogen Dance" Visualized
Understanding the migration pathway is essential for troubleshooting.
Caption: Figure 2. The Halogen Dance mechanism. Higher temperatures drive the kinetic C2-lithio species toward thermodynamic C3/C4 isomers.
References
-
Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of Pyridine Derivatives." Journal of Organic Chemistry. (Validates Toluene vs THF selectivity).
-
Gros, P., & Fort, Y. (2002). "Lithiation of 2-Heterosubstituted Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Regioselectivity mechanisms).
-
Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits." Angewandte Chemie International Edition. (Authoritative review on Halogen Dance).
-
BenchChem Technical Guide. "Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol." (Precursor synthesis verification).
Technical Support Center: Palladium Removal from Pyridine Propanoic Acid Derivatives
Topic: Removing Palladium Impurities from Pyridine Propanoic Acid Derivatives Ticket ID: PD-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist
The Core Challenge: Why is this difficult?
You are likely experiencing difficulty because your molecule is fighting back. Pyridine propanoic acid derivatives present a "perfect storm" for palladium (Pd) retention:
-
Competitive Chelation: The pyridine nitrogen is a highly effective ligand. It coordinates to Pd species, stabilizing them in solution and preventing standard precipitation.
-
Amphoteric Solubility: Your molecule contains both a basic pyridine ring and an acidic propanoic tail. Standard acid/base extractions often fail because the Pd-Pyridine complex can migrate between phases or remain solubilized by the "zwitterionic-like" character of the impurity profile.
-
The "Slow Release" Effect: Even if you filter off colloidal Pd, the pyridine-coordinated Pd species remain dissolved. Over time, these can decompose, releasing more Pd into your final product.
The Solution: You cannot simply "wash" the Pd away. You must displace it with a ligand that binds Palladium orders of magnitude more strongly than the pyridine nitrogen does.
Diagnostic & Scavenger Selection
Do not guess. Use this logic to select the correct scavenger. For pyridine-containing molecules, Trimercaptotriazine (TMT) is the industry "Gold Standard" because its tridentate sulfur binding mode kinetically outcompetes the monodentate pyridine.
Decision Matrix: Selecting the Right Scavenger
Figure 1: Decision tree for selecting the optimal solid-supported scavenger based on solvent compatibility and Pd species.
Comparative Data: Scavenger Performance
| Scavenger Type | Functional Group | Mechanism | Affinity for Pd vs. Pyridine | Recommended For |
| Si-TMT | 2,4,6-Trimercaptotriazine | Chelation (Tridentate) | Very High (Displaces Pyridine) | Primary Choice. Best for Pd(II) complexes and N-heterocycles. |
| Si-Thiol | 1-Propanethiol | Binding (Monodentate) | Moderate to High | General purpose. Use if TMT fails or for Pd(0) colloids. |
| Activated Carbon | N/A (Porous Carbon) | Adsorption | Low Selectivity | Not Recommended. High risk of yield loss for polar pyridine derivatives. |
| Cysteine | Amino Acid | Chelation | High | Effective, but requires extraction/crystallization to remove the scavenger itself. |
Experimental Protocol (The "TMT" Method)
This protocol uses Si-TMT (Silica-supported Trimercaptotriazine) due to its rigidity (works in any solvent) and high selectivity.
Prerequisites:
-
Target Pd Limit: <10 ppm (ICH Q3D Class 1/2A).
-
Starting Pd: Assumed 500–1000 ppm.
Step-by-Step Workflow
-
Dissolution: Dissolve your crude pyridine propanoic acid derivative in a suitable solvent (MeOH, THF, or EtOAc).
-
Pro-Tip: If your product is a zwitterion and insoluble, adjust pH to ~7-8 to solubilize it as a salt, or use a polar solvent like DMF. Avoid pH > 10 as it dissolves the silica backbone.
-
-
Loading Calculation: Add 3 to 5 equivalents of Si-TMT relative to the residual Palladium content (NOT the product).
-
Calculation: If you used 1 mol% catalyst, assume 100% remains. Add 5 mol% scavenger relative to the product.
-
-
Incubation:
-
Temperature: Heat to 50°C . (Heat is critical to overcome the activation energy of breaking the Pd-Pyridine bond).
-
Time: Stir for 4 to 16 hours .
-
-
Filtration: Filter the suspension through a 0.45 µm membrane or a Celite pad. The Pd is now trapped on the solid silica.
-
Wash: Wash the filter cake with the reaction solvent to recover any adsorbed product.
-
Validation: Evaporate a small aliquot and analyze via ICP-MS .
Troubleshooting & FAQs
Q: I used Si-Thiol and the Pd levels barely dropped. Why? A: The Pd-Pyridine bond is likely stronger than the Pd-Thiol bond in your specific matrix. Thiol is monodentate (one binding site). TMT is tridentate (three binding sites). Switch to Si-TMT ; the chelation effect (entropy driven) will displace the pyridine.
Q: My product is getting stuck to the scavenger (Yield Loss). A: This is common with propanoic acid derivatives binding to the silica surface via hydrogen bonding.
-
Fix: Add 1-5% Triethylamine (TEA) to your solvent during the scavenging step. This blocks the silanol groups on the silica surface and keeps your pyridine product in solution.
Q: Can I use Activated Carbon instead? It's cheaper. A: You can, but proceed with caution. Pyridine derivatives are polar and aromatic; they have a high affinity for carbon. You risk losing 10-30% of your yield. If you must use carbon, use a specific "low-ash" pharmaceutical grade (e.g., Darco KB-B) and limit exposure time to <1 hour.
Q: The Pd is <10 ppm, but the product is colored (grey/black). A: You likely have colloidal Pd (nanoparticles) that are too small to filter but not ionic enough to bind to TMT.
-
Fix: Perform a "polish filtration" through a Celite/Charcoal cartridge after the TMT treatment. The TMT removes the ionic Pd; the charcoal cleans up the color bodies.
Visualizing the Mechanism
Understanding why TMT works is crucial for trusting the protocol.
Figure 2: Mechanistic displacement of Pyridine ligands by the tridentate TMT scavenger.
References
-
Biotage. "Metal Scavenger User Guide."[1][2][3] Biotage.com.[2][3]
-
SiliCycle. "SiliaMetS® Metal Scavengers Selection Guide." SiliCycle.com.
-
International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." European Medicines Agency.[4]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis.
Sources
Validation & Comparative
High-Resolution Mass Spectrometry Fragmentation Guide: 2-(5-Bromopyridin-2-yl)propanoic acid vs. Non-Brominated Analogs
In drug discovery and development, halogenated heterocycles are frequently utilized to improve metabolic stability and lipophilicity. 2-(5-Bromopyridin-2-yl)propanoic acid is a critical building block and intermediate in cross-coupling reactions (such as Suzuki-Miyaura couplings) [1]. Understanding its mass spectrometry (MS) fragmentation pattern is essential for metabolite identification, reaction monitoring, and structural elucidation.
This guide objectively compares the electrospray ionization (ESI) MS/MS fragmentation profile of 2-(5-Bromopyridin-2-yl)propanoic acid against its non-brominated alternative, 2-(pyridin-2-yl)propanoic acid . By analyzing these differences, researchers can leverage the unique isotopic signature of bromine as a built-in diagnostic tag for complex matrix analysis [2].
Diagnostic Utility: The Bromine Isotope Tag
The most defining feature of 2-(5-Bromopyridin-2-yl)propanoic acid in mass spectrometry is the natural isotopic distribution of its bromine atom. Bromine exists as two stable isotopes,
When comparing the brominated compound to its non-brominated counterpart, the isotopic cluster serves as a highly specific mass tag. In positive ESI mode (ESI+), the non-brominated analog yields a single monoisotopic
Table 1: Precursor Ion Comparison (ESI+ vs. ESI-)
| Compound | Formula | Exact Mass | ESI+ | ESI- | Isotope Pattern |
| 2-(5-Bromopyridin-2-yl)propanoic acid | 228.97 Da | 230.0 / 232.0 | 228.0 / 230.0 | 1:1 ( | |
| 2-(pyridin-2-yl)propanoic acid | 151.06 Da | 152.1 | 150.1 | Monoisotopic |
High-Resolution MS/MS Fragmentation Pathways
The fragmentation of 2-(5-Bromopyridin-2-yl)propanoic acid is driven by the protonation of the highly basic pyridine nitrogen (pKa ~5.2).
Causality of Fragmentation:
-
Low-Energy Cleavage (Loss of
): The propanoic acid moiety is highly labile. At low collision energies (10–15 eV), the molecule undergoes rapid decarboxylation ( ), yielding an ethylbromopyridine cation at m/z 186.0/188.0. -
Mid-Energy Cleavage (Alkyl Chain Loss): Further collision-induced dissociation (CID) strips the remaining ethylene group (
), leaving the highly stable bromopyridine cation at m/z 158.0/160.0. -
High-Energy Cleavage (Debromination): The
bond on an aromatic ring possesses partial double-bond character due to resonance stabilization. Cleaving this bond requires significant collision energy (30–40 eV), resulting in the loss of ( ) to form the debrominated pyridine cation at m/z 78.0.
Figure 1: ESI+ MS/MS Fragmentation pathway of 2-(5-Bromopyridin-2-yl)propanoic acid.
Table 2: MS/MS Fragment Ion Comparison (ESI+)
| Fragment Loss | Neutral Loss Mass | Brominated Analog (m/z) | Non-Brominated Analog (m/z) | Structural Assignment |
| Precursor | N/A | 230.0 / 232.0 | 152.1 | |
| 44 Da | 186.0 / 188.0 | 108.1 | ||
| 72 Da | 158.0 / 160.0 | 80.1 | ||
| 152 Da | 78.0 | N/A |
Self-Validating Experimental Protocol: LC-MS/MS Method Development
To accurately capture both the fragile carboxylic acid losses and the tough aromatic halogen cleavages, researchers must implement a dynamic Collision Energy (CE) strategy. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step Methodology
-
Sample Preparation: Dilute the analyte to
in 50:50 Water:Methanol.-
Causality: Methanol provides optimal desolvation efficiency in the ESI source, while the concentration is kept low to prevent detector saturation and ion suppression.
-
-
Mobile Phase Selection: Use 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
-
Causality: Formic acid acts as an abundant proton source. Because the pKa of the pyridine ring is ~5.2, a mobile phase pH of ~2.7 ensures the molecule is fully ionized as
prior to entering the mass spectrometer.
-
-
MS1 Isotope Validation (Self-Validation Checkpoint): Run a full MS1 scan from m/z 100–500.
-
Validation Logic: Locate the precursor ions at m/z 230.0 and 232.0. They must display a 1:1 intensity ratio. If the ratio skews beyond 45:55, it indicates co-eluting isobaric interference. Do not proceed to MS2 until the LC gradient is adjusted to resolve the interference.
-
-
MS2 Collision Energy (CE) Ramping: Isolate m/z 230.0 in the quadrupole and apply a stepped CE ramp of 15 eV, 25 eV, and 40 eV.
-
Causality: 15 eV captures the fragile
fragment (m/z 186). 40 eV provides the kinetic energy necessary to break the resonance-stabilized bond, yielding the diagnostic m/z 78 fragment [1].
-
Figure 2: Self-validating LC-MS/MS workflow logic for brominated heterocycles.
References
-
National Institute of Standards and Technology (NIST). "Pyridine, 3-bromo- Mass Spectrum (Electron Ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Matsuo, S., et al. "Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine." Rapid Communications in Mass Spectrometry, 2003. Available at:[Link]
-
Zhuang, Y., et al. "Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers." Journal of the American Society for Mass Spectrometry, 2014. Available at:[Link]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 2-(5-Bromopyridin-2-yl)propanoic acid
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(5-Bromopyridin-2-yl)propanoic acid. As a chiral, aromatic carboxylic acid containing a basic pyridine moiety and a halogen substituent, this analyte presents a unique set of challenges and opportunities for chromatographic separation. This document moves beyond a single method, exploring a series of rational, data-supported approaches to empower researchers in drug discovery and development to select and optimize the ideal analytical strategy for their needs, whether for purity assessment, impurity profiling, or chiral separation.
Analyte Deep Dive: Understanding the Physicochemical Landscape
The molecular structure of 2-(5-Bromopyridin-2-yl)propanoic acid dictates its chromatographic behavior. A successful separation strategy must account for its key chemical features:
-
Amphoteric Nature: The molecule possesses both a weakly acidic carboxylic acid group (pKa ~4-5) and a weakly basic pyridine nitrogen (pKa ~2-3). This dual nature means its ionization state—and therefore its polarity and retention—is highly dependent on the mobile phase pH.[1] For reproducible reversed-phase chromatography, it is critical to operate at a pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.[1]
-
Aromaticity and Halogenation: The bromopyridine ring system allows for π-π interactions with specific stationary phases (e.g., phenyl-based columns).[2] Furthermore, the bromine atom increases the molecule's hydrophobicity compared to its non-halogenated analog and can offer unique interactions with specialized phases, such as fluorinated columns.[3][4]
-
Chirality: The propanoic acid moiety creates a stereocenter, meaning the molecule exists as two non-superimposable enantiomers. For pharmaceutical applications, separating and quantifying these enantiomers is often a regulatory requirement, as they can have different pharmacological and toxicological profiles.[5]
This multifaceted nature requires a thoughtful approach to method development. Below, we compare three distinct HPLC strategies, each tailored to exploit different properties of the analyte.
Comparative Methodologies & Performance Data
We evaluated three distinct HPLC methods: a standard workhorse method using a C18 column, an alternative selectivity approach with a Pentafluorophenyl (PFP) column, and a specialized chiral method for enantiomeric separation.
Method 1: The Industry Standard - Reversed-Phase on C18
This approach is the most common starting point for small molecules. It separates compounds primarily based on hydrophobicity.[6] For an acidic compound like our target, controlling the mobile phase pH is the most critical parameter to achieve good peak shape and stable retention. By setting the pH to ~2.5, we ensure the carboxylic acid is fully protonated (neutral), maximizing its retention on the non-polar C18 stationary phase and minimizing peak tailing that can occur from silanol interactions with the pyridine nitrogen.
Method 2: Alternative Selectivity - Reversed-Phase on Pentafluorophenyl (PFP)
PFP columns provide a different separation mechanism than C18. They offer multiple modes of interaction, including hydrophobic, aromatic (π-π), and dipole-dipole interactions. Fluorinated phases are known to provide enhanced retention and unique selectivity for halogenated compounds, making this an excellent choice for our brominated analyte.[3]
Method 3: Critical Enantiomeric Separation - Chiral Stationary Phase (CSP)
To resolve the enantiomers of 2-(5-Bromopyridin-2-yl)propanoic acid, a chiral stationary phase is required. Based on successful separations of other arylpropionic acids, a cellulose-based CSP is a logical choice.[7][8] These phases separate enantiomers based on the formation of transient, diastereomeric complexes that have different energies and stabilities.
Illustrative Performance Comparison
The following table summarizes the expected performance of the three methods. This data is representative and intended to illustrate the comparative advantages of each approach.
| Parameter | Method 1: C18 | Method 2: PFP | Method 3: Chiral (CSP) |
| Analyte | Racemic Mixture | Racemic Mixture | Enantiomers |
| Retention Time (tR) | ~ 5.8 min | ~ 7.2 min | Enantiomer 1: ~11.5 minEnantiomer 2: ~13.2 min |
| Tailing Factor (Tf) | 1.2 | 1.1 | 1.1 (both peaks) |
| Theoretical Plates (N) | > 8000 | > 9500 | > 10000 (both peaks) |
| Resolution (Rs) | N/A | N/A | > 2.0 |
| Primary Interaction | Hydrophobic | Hydrophobic, π-π, Dipole | Chiral Recognition |
| Best For | Routine purity checks | Impurity profiling, separating from structurally similar analogs | Quantifying enantiomeric excess/purity |
Experimental Protocols & Workflows
Core HPLC Analysis Workflow
The general workflow for any of these methods follows a standard procedure from sample preparation to data analysis.
Caption: General workflow for HPLC analysis.
Detailed Method Parameters
Instrumentation: Standard HPLC system with a UV detector.
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]
Protocol for Method 1: Reversed-Phase on C18
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Protocol for Method 2: Reversed-Phase on PFP
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 35% B to 85% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Protocol for Method 3: Chiral Separation
-
Column: Cellulose-based Chiral Stationary Phase (e.g., Cellulose-tris(4-methylbenzoate)), 4.6 x 250 mm, 5 µm[7]
-
Mobile Phase: Isocratic mixture of Hexane:Ethanol:TFA (85:15:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Causality & Method Selection Rationale
The choice of method is dictated entirely by the analytical goal. A self-validating system ensures that the chosen method is fit for its intended purpose.
Caption: Logic for selecting the appropriate HPLC method.
-
For Routine Quality Control: Method 1 is ideal. It is robust, uses common reagents and columns, and is fast enough for high-throughput analysis. Its primary goal is to confirm the identity and determine the main peak's area percentage.
-
For Impurity Profiling and Stability Studies: Method 2 is superior. Process impurities or degradants may be structurally very similar to the parent compound and co-elute on a standard C18 column. The alternative selectivity of the PFP phase increases the likelihood of resolving these critical low-level components.[3]
-
For Final Drug Substance Characterization: Method 3 is mandatory. Regulatory agencies require the stereochemical identity of a chiral drug to be confirmed. This method provides definitive data on the enantiomeric excess (e.g., >99.5%) and ensures the safety and efficacy of the final product.[5]
Conclusion and Recommendations
There is no single "best" HPLC method for 2-(5-Bromopyridin-2-yl)propanoic acid. Instead, a phase-appropriate approach to analytical method development is recommended. For early-stage discovery, a standard C18 reversed-phase method provides rapid and reliable purity assessment. As the compound progresses toward development, employing an orthogonal method, such as one using a PFP column, is crucial for a comprehensive understanding of the impurity profile. Finally, for any work intended for regulatory submission or clinical use, a validated chiral separation method is non-negotiable. By understanding the physicochemical properties of the analyte and aligning the chromatographic method with the analytical objective, researchers can generate accurate, reliable, and defensible data.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Nicotinic Acid/Niacin (3-pyridinecarboxylic acid), Nicotinamide, Pyridinedicarboxylic Acid, 2,5-Pyridinedicarboxylic acid, 5-Ethyl-2-methylpyridine, Ethyl nicotinate on Primesep 100. Retrieved from [Link]
-
PubChem. (n.d.). 2-(5-Bromopyridin-2-yl)propanedioic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Chromatography Online. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 2-(5-BROMOPYRIDIN-2-YL)PROPANEDIOIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanoic acid, 2-bromo-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (2014). [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase]. Retrieved from [Link]
-
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Amanote Research. (2014). (PDF) Chiral Separation of Five Arylpropionic Acid Drugs. Retrieved from [Link]
-
Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]
-
ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
MDPI. (2018). Determination of Propionylbrassinolide and Its Impurities by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection. Retrieved from [Link]
-
ACG Publications. (2017). Development and validation of a simple HPLC assay method for ibuprofen, pseudoephedrine hydrochloride and chlorpheniramine maleate in syrup form. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mac-mod.com [mac-mod.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. [Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (PDF) Chiral Separation of Five Arylpropionic Acid Drugs [research.amanote.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Differentiating 2-(5-Bromopyridin-2-yl)propanoic acid from Aliphatic Carboxylic Acid Analogs
Introduction: The Analytical Challenge
In drug discovery and development, the precise identification and differentiation of structurally related molecules is paramount. 2-(5-Bromopyridin-2-yl)propanoic acid is a heterocyclic compound with potential applications as a building block in medicinal chemistry. Its structure, featuring a brominated pyridine ring attached to a propanoic acid moiety, presents a unique analytical profile compared to simpler aliphatic carboxylic acids, such as acetic acid or its substituted analogs like 2-bromopropanoic acid. While they all share the carboxylic acid functional group, which imparts similar acidic properties, their differentiation is critical for reaction monitoring, purity assessment, and quality control.
This guide provides a comprehensive comparison of analytical methodologies to reliably distinguish 2-(5-Bromopyridin-2-yl)propanoic acid from its simpler aliphatic counterparts. We will delve into the foundational principles behind spectroscopic and chromatographic techniques, explaining not just how to perform the analysis, but why these methods are effective. The protocols described herein are designed to be self-validating, providing clear, interpretable data that leverages the distinct physicochemical properties endowed by the aromatic, halogenated structure of the target molecule.
Chapter 1: Exploiting Structural Divergence: The Basis for Differentiation
The key to differentiating these molecules lies in their fundamental structural differences. Acetic acid is a simple C2 carboxylic acid, while an analog like 2-bromopropanoic acid introduces a halogen but remains aliphatic. In stark contrast, 2-(5-Bromopyridin-2-yl)propanoic acid contains a bulky, electron-rich aromatic heterocycle and a bromine atom. These differences create unique electronic environments and physical properties that we can exploit.
Figure 1. Core structural differences driving analytical differentiation.
Chapter 2: Spectroscopic Fingerprinting
Spectroscopic methods provide a direct probe into the molecular structure, offering the most definitive means of identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for this task, as it maps the unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Causality Behind the Method: The pyridine ring in 2-(5-Bromopyridin-2-yl)propanoic acid creates a distinct magnetic environment. The protons on this ring will appear in the "aromatic region" of the ¹H NMR spectrum (typically 7.0-9.0 ppm), a region completely unoccupied by signals from simple aliphatic acids like acetic or propanoic acid.[1] Similarly, the sp²-hybridized carbons of the pyridine ring will produce signals in the 120-150 ppm range of the ¹³C NMR spectrum.
Expected Data Summary:
| Compound | Technique | Expected Chemical Shifts (ppm) | Key Differentiating Features |
| 2-(5-Bromopyridin-2-yl)propanoic acid | ¹H NMR | ~8.7 (d), ~7.9 (dd), ~7.4 (d) (Aromatic); ~4.0 (q) (CH); ~1.6 (d) (CH₃); ~12-13 (s, broad) (COOH) | Signals in the aromatic region (7-9 ppm).[2] |
| ¹³C NMR | ~175 (COOH); ~160 (C-pyridine); ~150, ~140, ~125 (Aromatic C); ~120 (C-Br); ~45 (CH); ~18 (CH₃) | Multiple signals > 120 ppm for aromatic carbons. | |
| Propanoic Acid (Analog) | ¹H NMR | ~11.7 (s, broad) (COOH); ~2.38 (q) (CH₂); ~1.16 (t) (CH₃)[1] | Absence of signals between 3 and 11 ppm. |
| ¹³C NMR | ~180 (COOH); ~28 (CH₂); ~9 (CH₃) | Absence of signals in the aromatic carbon region. | |
| 2-Bromopropanoic Acid (Analog) | ¹H NMR | ~11.5 (s, broad) (COOH); ~4.4 (q) (CH-Br); ~1.85 (d) (CH₃)[3] | CH proton is downfield (~4.4 ppm) due to bromine. |
| ¹³C NMR | ~174 (COOH); ~38 (CH-Br); ~21 (CH₃) | Absence of aromatic signals. |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard proton spectrum. A typical experiment includes 16-32 scans.
-
Processing: Fourier transform the data, phase correct the spectrum, and integrate the signals. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Analysis: Compare the resulting spectrum to the expected chemical shifts and splitting patterns outlined in the table above. The presence of signals in the 7-9 ppm region is a definitive indicator of 2-(5-Bromopyridin-2-yl)propanoic acid.
Mass Spectrometry (MS)
MS differentiates compounds based on their mass-to-charge ratio (m/z), providing a direct measure of molecular weight and offering clues to the structure through fragmentation patterns.
Causality Behind the Method: The molecular weight of 2-(5-Bromopyridin-2-yl)propanoic acid is significantly higher than that of simple acetic acid analogs. Critically, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "M" and "M+2" isotopic pattern for any bromine-containing fragment, which is a definitive signature.
Expected Data Summary:
| Compound | Molecular Weight ( g/mol ) | Key m/z Peaks and Features |
| 2-(5-Bromopyridin-2-yl)propanoic acid | ~244.07 | [M]⁺ and [M+2]⁺ at m/z 244 and 246 (1:1 ratio). Fragmentation will show loss of COOH (m/z 45). |
| Propanoic Acid (Analog) | ~74.08 | [M]⁺ at m/z 74. Key fragments at m/z 45 [COOH]⁺ and m/z 29 [CH₃CH₂]⁺.[4] |
| 2-Bromopropanoic Acid (Analog) | ~152.97 | [M]⁺ and [M+2]⁺ at m/z 152 and 154 (1:1 ratio).[5] Loss of Br is a common fragmentation pathway. |
Experimental Protocol: GC-MS Analysis (with Derivatization)
Self-Validation Note: Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility. Derivatization to a more volatile ester (e.g., a methyl ester) is a common and reliable approach.[6]
-
Derivatization (Esterification): To a vial containing ~1 mg of the acid, add 1 mL of 2M methanolic HCl. Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature. The resulting methyl ester is now ready for injection.
-
GC-MS Setup:
-
GC Column: Standard non-polar column (e.g., DB-5ms, 30m x 0.25mm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-350.
-
-
Analysis: Inject 1 µL of the derivatized sample. The resulting chromatogram will show peaks at different retention times. Analyze the mass spectrum of each peak. The presence of the characteristic 1:1 isotopic cluster at the expected molecular ion (M and M+2) will confirm the identity of the bromine-containing compounds.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds.
Causality Behind the Method: All compounds will show the characteristic broad O-H stretch (~2500-3300 cm⁻¹) and the sharp C=O stretch (~1700-1725 cm⁻¹) of a carboxylic acid.[7] However, 2-(5-Bromopyridin-2-yl)propanoic acid will exhibit additional peaks corresponding to the C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region, as well as C-H bending vibrations unique to the aromatic structure. This "fingerprint region" (<1500 cm⁻¹) will be markedly different and more complex than that of the simple aliphatic analogs.[8]
Chapter 3: Chromatographic Separation
Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[9] This is ideal for confirming purity or analyzing mixtures.
High-Performance Liquid Chromatography (HPLC)
Causality Behind the Method: Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).[10] 2-(5-Bromopyridin-2-yl)propanoic acid, with its large aromatic ring, is significantly more non-polar (lipophilic) than acetic or propanoic acid.[11] Therefore, it will interact more strongly with the non-polar stationary phase and elute much later (have a longer retention time) than its highly polar aliphatic analogs.[12]
Figure 2. Workflow for RP-HPLC separation based on polarity.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each compound (or the mixture) in a 50:50 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to 254 nm (the aromatic ring of the target compound will absorb strongly).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the samples. Acetic acid analogs will elute very early in the gradient (low %B), likely near the solvent front. 2-(5-Bromopyridin-2-yl)propanoic acid will have a significantly longer retention time, eluting at a higher concentration of acetonitrile.
Chapter 4: Conclusion
The differentiation of 2-(5-Bromopyridin-2-yl)propanoic acid from simple acetic acid analogs is straightforward when leveraging the correct analytical techniques.
-
For definitive identification: ¹H NMR is the superior method, providing unambiguous structural information through the unique signals in the aromatic region. Mass spectrometry serves as an excellent confirmation, with the bromine isotopic pattern being a key diagnostic feature.
-
For purity analysis and separation: RP-HPLC is the most effective technique, exploiting the large difference in polarity between the aromatic target and aliphatic analogs to achieve excellent separation.
By understanding the causal relationship between molecular structure and analytical output, researchers can confidently and accurately identify and differentiate these compounds, ensuring the integrity of their research and development processes.
References
-
Z. Chilmonczyk, et al. (1997). Chromatographic separations of aromatic carboxylic acids. PubMed. Available: [Link]
-
Department of Climate Change, Energy, the Environment and Water (2022). Acetic acid (ethanoic acid). DCCEEW. Available: [Link]
-
Turito (2022). Acetic Acid - Structure, Properties, Uses. Turito. Available: [Link]
-
Study.com (n.d.). Acetic Acid | Formula, Structure and Uses. Study.com. Available: [Link]
-
SIELC (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. SIELC. Available: [Link]
-
Wikipedia (n.d.). Acetic acid. Wikipedia. Available: [Link]
-
Taylor & Francis Online (2006). Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed-Phase HPLC. Taylor & Francis Online. Available: [Link]
-
Journal of Chromatographic Science (2013). Ion Exclusion Chromatography of Aromatic Acids. Oxford Academic. Available: [Link]
-
Axletree (2025). Analysis of carboxylic acids: methods and challenges. Axletree. Available: [Link]
-
Scribd (n.d.). Tests for Identifying Carboxylic Acids. Scribd. Available: [Link]
-
PubChem (n.d.). 2-(5-Bromopyridin-2-yl)propanedioic acid. PubChem. Available: [Link]
-
Quora (2026). What are all the tests used to identify carboxylic acids... Quora. Available: [Link]
-
University of Alberta (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS... University of Alberta Libraries. Available: [Link]
-
BYJU'S (2020). Test for Carboxyl Group. BYJU'S. Available: [Link]
-
National Center for Biotechnology Information (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids... NCBI. Available: [Link]
-
ResearchGate (2016). Spectroscopic and Computational Study of Acetic Acid... ResearchGate. Available: [Link]
-
ResearchGate (n.d.). Series of Analogues of Acetic Acid. ResearchGate. Available: [Link]
-
ACS Publications (1951). The Vibrational Spectrum, Associative and Thermodynamic Properties of Acetic Acid Vapor. ACS Publications. Available: [Link]
-
Global Substance Registration System (n.d.). 2-(5-BROMOPYRIDIN-2-YL)PROPANEDIOIC ACID. GSRS. Available: [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information. RSC. Available: [Link]
-
SpectraBase (n.d.). Glacial acetic acid. SpectraBase. Available: [Link]
-
PubChemLite (n.d.). (2r)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid. PubChemLite. Available: [Link]
-
ACS Publications (2019). Probing Elusive Cations: Infrared Spectroscopy of Protonated Acetic Acid. ACS Publications. Available: [Link]
-
AD PHARMACHEM (n.d.). High Quality 2-Bromo Propionic Acid. AD PHARMACHEM. Available: [Link]
-
Doc Brown's Chemistry (n.d.). infrared spectrum of propanoic acid. Doc Brown's Chemistry. Available: [Link]
-
NIST WebBook (n.d.). 2-Bromopropanoic acid. NIST. Available: [Link]
-
NIST WebBook (n.d.). Propanoic acid, 2-bromo-, methyl ester. NIST. Available: [Link]
-
NIST WebBook (n.d.). 2-Bromopropanoic acid. NIST. Available: [Link]
-
Doc Brown's Chemistry (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Available: [Link]
-
ResearchGate (n.d.). FT-IR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. ResearchGate. Available: [Link]
-
Doc Brown's Chemistry (n.d.). mass spectrum of propanoic acid. Doc Brown's Chemistry. Available: [Link]
-
Chemistry LibreTexts (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available: [Link]
-
Doc Brown's Chemistry (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available: [Link]
-
National Center for Biotechnology Information (n.d.). Selected Chromatographic Methods for Determining the Biological Activity of Substances. NCBI. Available: [Link]
-
PubChem (n.d.). Benzenepropanoic acid, 2,5-dimethoxy-. PubChem. Available: [Link]
-
PubMed (2012). Chromatographic retention parameters in medicinal chemistry and molecular pharmacology. PubMed. Available: [Link]
-
National Center for Biotechnology Information (2024). Chromatography. NCBI. Available: [Link]
Sources
- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. rsc.org [rsc.org]
- 3. 2-Bromopropionic acid(598-72-1) 1H NMR spectrum [chemicalbook.com]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 2-Bromopropanoic acid [webbook.nist.gov]
- 6. Analysis of carboxylic acids: methods and challenges [blog.yeswelab.fr]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chromatographic retention parameters in medicinal chemistry and molecular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the 13C NMR of 2-(5-Bromopyridin-2-yl)propanoic acid: A Predictive and Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the expected 13C NMR spectrum of 2-(5-Bromopyridin-2-yl)propanoic acid, a substituted pyridine derivative of interest in medicinal chemistry.
Due to the absence of a publicly available, experimentally verified spectrum for this specific molecule, this guide employs a predictive approach grounded in established principles of NMR spectroscopy and substituent effects. We will compare our predictions with data from structurally related compounds to provide a robust framework for researchers aiming to identify or synthesize this molecule.
The Theoretical Framework: Predicting Chemical Shifts in Substituted Pyridines
The 13C chemical shift of a given carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of attached atoms, and resonance effects all contribute to the final observed value.[1][2] For aromatic systems like pyridine, the position of a carbon atom relative to the heteroatom and other substituents profoundly influences its chemical shift.
The chemical shifts of substituted pyridines can be reliably estimated by starting with the known shifts of pyridine and applying additive corrections based on the substituents present, known as Substituent Chemical Shifts (SCS).[3][4] The primary substituents on our target molecule are the bromine atom at the C5 position and the 2-propanoic acid group at the C2 position.
-
Bromine (C5-substituent): Bromine is an electronegative halogen that exhibits a dual electronic effect. It withdraws electron density through the sigma bond (inductive effect), which generally deshields nearby carbons, shifting them downfield. However, it also donates electron density through its lone pairs into the π-system (resonance effect), which can shield certain positions. For a bromine at the C5 position, the most significant impact is typically observed at the site of substitution (ipso-carbon, C5) and the ortho (C4, C6) and para (C2) positions.
-
2-Propanoic Acid (C2-substituent): This alkyl-carboxylic acid group will influence the pyridine ring primarily through inductive effects. The sp3-hybridized alpha-carbon (Cα) attached to the ring will have a characteristic shift, and its presence will shield or deshield the ring carbons. The carboxylic acid carbon (C=O) itself is highly deshielded due to the attached oxygens and will appear far downfield, typically in the 170-185 ppm range.[5] The methyl (CH3) and methine (CH) carbons of the propanoic acid side chain will have shifts characteristic of sp3-hybridized carbons.
By combining the known shifts of pyridine with the expected SCS effects of these two groups, we can construct a predicted spectrum for 2-(5-Bromopyridin-2-yl)propanoic acid.
Predicted 13C NMR Chemical Shifts for 2-(5-Bromopyridin-2-yl)propanoic acid
The structure of the target molecule is presented below, with each unique carbon atom numbered for clear assignment.
Caption: Structure of 2-(5-Bromopyridin-2-yl)propanoic acid with carbon numbering.
Based on an analysis of substituent effects and data from comparable molecules, the predicted 13C NMR chemical shifts (in CDCl₃) are summarized below.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | sp² | 175 - 180 | Carboxylic acid carbonyls are highly deshielded and appear in this characteristic downfield region.[1][5] |
| C2 | sp² | 160 - 165 | Attached to nitrogen and the propanoic acid group, making it the most deshielded pyridine carbon. |
| C6 | sp² | 149 - 152 | Alpha to the ring nitrogen, resulting in a significant downfield shift. |
| C4 | sp² | 140 - 143 | Beta to the bromine and meta to the propanoic acid group; expected to be significantly deshielded. |
| C3 | sp² | 123 - 126 | Meta to the bromine and ortho to the propanoic acid group. |
| C5 | sp² | 118 - 122 | The ipso-carbon attached to bromine; shielding/deshielding can vary, but often shifted upfield relative to C4. |
| Cα | sp³ | 45 - 50 | Benzylic-type carbon attached to the pyridine ring and the carbonyl group. |
| Cβ (CH₃) | sp³ | 18 - 22 | Typical chemical shift for a methyl group in a propanoic acid moiety. |
Comparative Analysis with Known Compounds
To build confidence in these predictions, it is instructive to compare them with experimental data from simpler, related molecules. This comparison helps to isolate the effects of individual substituents.
| Compound | C2 | C3 | C4 | C5 | C6 | Reference |
| Pyridine | 150.1 | 123.9 | 136.0 | 123.9 | 150.1 | [6] |
| 5-Bromopyridine | 151.2 | 125.5 | 141.3 | 121.2 | 151.2 | Spectral Database for Organic Compounds (SDBS) |
| 2-Ethylpyridine | 162.4 | 122.9 | 136.5 | 120.9 | 149.2 | Spectral Database for Organic Compounds (SDBS) |
| Predicted: 2-(5-Bromopyridin-2-yl)propanoic acid | 160-165 | 123-126 | 140-143 | 118-122 | 149-152 | - |
-
Analysis: The shifts for 5-bromopyridine show the expected downfield shift at C4 and upfield shift at the ipso-C5 compared to pyridine. 2-Ethylpyridine demonstrates the strong deshielding effect of an alkyl group at C2. Our predicted values for the target molecule logically combine these observed trends. The C2 value is predicted to be highly deshielded, similar to 2-ethylpyridine. The C4 and C5 shifts are predicted to be close to those in 5-bromopyridine.
Experimental Protocol for Spectrum Acquisition
To validate the predicted chemical shifts, the following protocol outlines a standard procedure for acquiring a high-quality, proton-decoupled 13C NMR spectrum. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation a. Weigh approximately 20-30 mg of dry 2-(5-Bromopyridin-2-yl)propanoic acid directly into a clean, dry 5 mm NMR tube. b. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Cap the tube and gently agitate or vortex until the sample is fully dissolved.
- Causality: CDCl₃ is a common, relatively non-polar solvent suitable for many organic molecules.[4] TMS provides the 0 ppm reference point. A concentration of 20-30 mg is sufficient to obtain a good signal-to-noise ratio in a reasonable time without causing solubility issues.
2. NMR Instrument Setup & Calibration a. Insert the sample into the NMR spectrometer. b. Tune and match the 13C and 1H channels of the probe to the sample. c. Lock the spectrometer on the deuterium signal of the CDCl₃. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS signal.
- Causality: Proper tuning, locking, and shimming are critical for maximizing signal sensitivity and spectral resolution. An inhomogeneous field will lead to broad, poorly resolved peaks.
3. 13C Spectrum Acquisition a. Experiment: Use a standard proton-decoupled pulse sequence with nuclear Overhauser enhancement (NOE), such as zgpg30 on a Bruker spectrometer.[7] b. Parameters:
- Spectrometer Frequency: e.g., 125 MHz for a 500 MHz instrument.
- Spectral Width: 0 to 220 ppm (approx. 27,500 Hz).
- Acquisition Time (AQ): ~1.0 - 1.5 seconds.
- Relaxation Delay (D1): 2.0 seconds. A longer delay (5-10s) may be needed for full quantitative accuracy of quaternary carbons, but 2s is a good starting point for routine identification.
- Number of Scans (NS): 1024 to 4096. Adjust based on sample concentration to achieve a signal-to-noise ratio >20:1 for the weakest signal.
- Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making assignment easier.[8] The NOE enhances the signal of protonated carbons. The chosen spectral width covers the entire expected range for organic molecules.[1] The number of scans is increased to compensate for the low natural abundance (1.1%) of the 13C isotope.
4. Data Processing a. Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Calibrate the spectrum by setting the TMS peak to 0.0 ppm. e. Integrate the peaks (note: integrals in proton-decoupled 13C NMR are not always proportional to the number of carbons). f. To aid in assignment, consider running a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment, which will show CH and CH₃ peaks as positive and CH₂ peaks as negative, while quaternary carbons will be absent.[8]
Caption: Workflow for the prediction and experimental verification of 13C NMR spectra.
Conclusion
This guide provides a comprehensive, predictive framework for the 13C NMR spectrum of 2-(5-Bromopyridin-2-yl)propanoic acid. By leveraging established principles of substituent effects and comparing them with experimental data from analogous structures, we have generated a reliable set of expected chemical shifts. The detailed experimental protocol provided herein offers a clear and robust pathway for researchers to acquire and confirm this data empirically. This dual approach of prediction and systematic verification is a powerful strategy in modern chemical research, enabling scientists to proceed with confidence in the structural integrity of their compounds.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
Stenutz, R. NMR chemical shift prediction of pyridines. Mol-Instincts. [Link]
-
Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. [Link]
-
Bryson, A., & Matthews, R. W. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 287-291. [Link]
-
Abu Zarga, M., Sabri, S. S., Al-Aboudi, A., & Atta-ur-Rahman. (1990). 13C-Nmr Spectral Data of Compounds 1-5. ResearchGate. [Link]
-
Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(22), 4547-4561. [Link]
-
García-García, P., et al. (2016). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]
-
Defense Technical Information Center. (1992). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
-
Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]
-
Oregon State University. 13C NMR Chemical Shift. CH 335 Organic Chemistry. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
Veeramanikandan, P. (n.d.). 13C NMR spectroscopy. SlideShare. [Link]
-
Zhao, G.-P., & Jiao, C.-L. (2023). Supplementary Information for Records of Natural Products. ACG Publications. [Link]
-
OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]
-
de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]
Sources
- 1. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
